molecular formula C15H13NO3 B6376580 3-Cyano-5-(2,4-dimethoxyphenyl)phenol CAS No. 1261986-18-8

3-Cyano-5-(2,4-dimethoxyphenyl)phenol

Cat. No.: B6376580
CAS No.: 1261986-18-8
M. Wt: 255.27 g/mol
InChI Key: GLZWFSLXVHKPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-(2,4-dimethoxyphenyl)phenol is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the study of serotonin receptor ligands. Its molecular structure incorporates a phenol group linked to a 2,4-dimethoxyphenyl ring system through a cyano-substituted spacer. This architecture is reminiscent of other well-characterized phenethylamine-derived compounds, suggesting potential activity at central nervous system targets. Compounds featuring dimethoxyphenyl and cyano substituents have been identified as key pharmacophores in the development of selective ligands for serotonin receptors, especially the 5-HT2A subtype . For instance, research on structurally related N-benzylphenethylamines has demonstrated that the presence of a cyano group, similar to the one in this compound, can dramatically enhance selectivity for the 5-HT2A receptor over other subtypes . Furthermore, the 2,4-dimethoxyphenyl moiety is a common feature in various bioactive molecules, including antitumor agents that target tubulin polymerization and novel pyridine derivatives studied for their antimicrobial and antioxidant properties . Researchers can utilize 3-Cyano-5-(2,4-dimethoxyphenyl)phenol as a core scaffold or intermediate for designing novel compounds, probing structure-activity relationships (SAR), and investigating mechanisms of action in various biochemical pathways. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-3-4-14(15(8-13)19-2)11-5-10(9-16)6-12(17)7-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWFSLXVHKPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684856
Record name 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-18-8
Record name 5-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solvatochromic Properties of Cyano-Substituted Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of cyano-substituted biaryl phenols , a class of "push-pull" chromophores characterized by their sensitivity to local environmental polarity. These molecules feature an electron-donating phenolic group coupled to an electron-withdrawing cyano group across a biphenyl scaffold.

Their primary utility lies in solvatochromism —the shift in optical absorption and emission spectra based on solvent polarity and hydrogen-bonding capacity. In drug discovery, these properties are exploited to map hydrophobic pockets in proteins, monitor membrane intercalation, and serve as sensitive pH indicators (halochromism).

This guide details the molecular design principles, a validated synthesis workflow via Suzuki-Miyaura coupling, and the spectroscopic protocols required to quantify solvatochromic behavior using Lippert-Mataga and Kamlet-Taft analyses.

Molecular Architecture & Design Principles

The solvatochromic efficacy of cyano-substituted biaryl phenols stems from Intramolecular Charge Transfer (ICT) .

  • The Donor (D): The phenolic hydroxyl (-OH) group acts as the electron donor. In its deprotonated phenolate form (

    
    ), the donation capacity increases significantly, leading to a bathochromic (red) shift.
    
  • The Bridge (

    
    ):  The biphenyl system provides a conjugated pathway. However, steric hindrance between ortho-hydrogens often induces a twist in the ground state, which may planarize or further twist upon excitation (TICT states), affecting quantum yield.
    
  • The Acceptor (A): The cyano (-CN) group is a strong electron-withdrawing group (EWG) that stabilizes electron density transferred from the donor upon photoexcitation.

Mechanistic Pathway

Upon excitation (


), electron density shifts from the phenol ring to the benzonitrile ring. This creates a giant dipole moment in the excited state (

). Polar solvent molecules reorient to stabilize this dipole, lowering the energy of the excited state and resulting in a large Stokes shift.

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0 Phenol-Biaryl-CN (Low Dipole u03bcG) FC Franck-Condon State (Unrelaxed) S0->FC hv (Absorption) ICT ICT State (High Dipole u03bcE) FC->ICT Fast Relaxation ICT->S0 Fluorescence (Red Shifted) Solvent Polar Solvent Reorientation ICT->Solvent Stabilization

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism. Excitation creates a highly polar species that is stabilized by solvent relaxation, reducing the energy gap for emission.

Synthesis Strategy: Suzuki-Miyaura Coupling

To access the core scaffold, such as 4'-hydroxy-4-biphenylcarbonitrile , we utilize a palladium-catalyzed cross-coupling. This protocol is preferred over Gomberg-Bachmann due to milder conditions and higher regioselectivity.

Protocol: Synthesis of 4'-Hydroxy-4-biphenylcarbonitrile

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, dissolve 4-bromobenzonitrile (5 mmol) and 4-hydroxyphenylboronic acid (5.5 mmol) in degassed 1,4-dioxane (20 mL).

  • Activation: Add the aqueous

    
     solution (2M). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
    
  • Catalysis: Add

    
     under a counter-flow of nitrogen. Seal the flask.
    
  • Reaction: Reflux at 90°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Synthesis_Flow Start Reagents: 4-Bromobenzonitrile 4-Hydroxyphenylboronic Acid Cat Add Catalyst: Pd(PPh3)4 Base: K2CO3 Start->Cat Reflux Reflux 90°C (12-16 hrs) Cat->Reflux Acid Acidify (pH 4) Protonate Phenolate Reflux->Acid Purify Column Chromatography Yield Target Biaryl Acid->Purify

Figure 2: Suzuki-Miyaura coupling workflow for generating the cyano-biaryl phenol scaffold.

Solvatochromic Behavior Analysis

To validate the utility of these compounds as polarity probes, one must quantify the spectral shifts.

Experimental Protocol: Spectroscopic Measurement
  • Stock Solution: Prepare a

    
     M stock solution of the biaryl phenol in DMSO.
    
  • Solvent Panel: Select solvents spanning the polarity scale: Toluene (non-polar), Chloroform, Acetonitrile, Methanol, and DMSO (polar aprotic).

  • Dilution: Dilute stock into each solvent to a final concentration of

    
     M. Ensure optical density (OD) at 
    
    
    
    is
    
    
    to avoid inner-filter effects.
  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra.

Data Interpretation (Lippert-Mataga)

The sensitivity of the Stokes shift (


) to solvent polarity (

) is described by the Lippert-Mataga equation:


Where:

  • 
    : Dipole moments in excited and ground states.
    
  • 
    : Onsager cavity radius (molecular size).
    
  • 
    : Orientation polarizability of the solvent.[1]
    

Data Presentation Table:

Solvent

(Dielectric)

(Refractive Index)

(Polarizability)

(nm)

(nm)
Stokes Shift (

)
Toluene 2.381.4960.013305360~5000
Chloroform 4.811.4450.148308385~6500
Acetonitrile 37.51.3440.305306410~8300
Methanol 32.71.3280.308307425~9000

Note: Values are representative of generic donor-acceptor biaryls. Methanol often causes anomalous red shifts due to specific H-bonding with the cyano group.

Applications in Drug Discovery & Bio-Sensing[2]

Probing Protein Binding Pockets

The fluorescence of cyano-biaryl phenols is often quenched in water but restored and blue-shifted in hydrophobic environments.

  • Application: When the biaryl phenol binds to a hydrophobic pocket (e.g., Human Serum Albumin), the emission intensity increases, and the wavelength shifts, reporting the local dielectric constant of the binding site.

Phenol Bioisosteres

In medicinal chemistry, the 4-cyanophenyl moiety is often explored as a bioisostere for other aromatic systems. Understanding the solvatochromism helps predict how these drugs interact with the polar/non-polar interfaces of cell membranes.

Applications cluster_bio Biological Applications cluster_chem Chemical Applications Core Cyano-Biaryl Phenol Sensing Hydrophobic Pocket Sensing (Protein Binding) Core->Sensing Membrane Membrane Intercalation (Lipid Bilayer Probes) Core->Membrane pH Halochromic pH Sensors (Phenol/Phenolate Switch) Core->pH QC Quality Control (Solvent Purity Check) Core->QC

Figure 3: Key application areas for solvatochromic biaryl phenols in research and industry.

References

  • Beilstein Journal of Organic Chemistry Synthesis and fluorosolvatochromism of 3-arylnaphtho[1,2-b]quinolizinium derivatives.

  • National Institutes of Health (PubMed) Solvatochromic behavior of donor-acceptor-polyenes: dimethylamino-cyano-diphenylbutadiene.

  • MDPI Molecules Solvatochromic and Single Crystal Studies of Two Neutral Triarylmethane Dyes.

  • Royal Society of Chemistry (RSC) Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine.

  • National Science Foundation (NSF PAR) Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

Sources

Solubility Characterization of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol: A Methodological Framework for DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Scientific Professional

Preamble: Contextualizing the Solubility Challenge

In the landscape of modern drug discovery and chemical biology, the successful progression of a candidate molecule is intrinsically linked to its physicochemical properties. Among these, solubility stands as a primary gatekeeper, dictating everything from the feasibility of in vitro assays to the potential for oral bioavailability. This guide focuses on 3-Cyano-5-(2,4-dimethoxyphenyl)phenol, a compound representative of the complex molecular scaffolds often investigated in contemporary research programs. Its multifaceted structure, featuring a blend of polar and nonpolar functionalities, presents a nuanced solubility profile.

The objective of this document is not merely to state solubility values but to provide a comprehensive, field-proven framework for their determination and interpretation. We will dissect the theoretical underpinnings of this molecule's interaction with two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol—and provide robust, step-by-step protocols for quantifying its solubility. This guide is designed for the bench scientist and drug development professional, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Deconstructing the Components: A Physicochemical Analysis

A predictive understanding of solubility begins with a thorough analysis of the solute and solvents . The interplay of their respective molecular properties governs the dissolution process.

The Solute: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol

The structure of our target compound reveals several key functional groups that dictate its behavior:

  • Phenolic Hydroxyl (-OH): This group is a potent hydrogen bond donor and a weak acid. Its presence significantly enhances interactions with polar, hydrogen-bond-accepting solvents.

  • Cyano Group (-C≡N): The nitrile is a strong hydrogen bond acceptor with a significant dipole moment, contributing to the molecule's overall polarity.

  • Dimethoxy Phenyl Ring: The two ether linkages (-OCH₃) are polar and can act as hydrogen bond acceptors. However, the phenyl rings themselves are nonpolar and hydrophobic.

  • Core Structure: The biphenyl-like core provides a rigid, largely hydrophobic backbone, which tends to decrease solubility in aqueous media but can be favorable in certain organic solvents.

This combination of a hydrogen-bond-donating phenol, multiple hydrogen-bond-accepting sites (cyano, ethers), and a significant hydrophobic core suggests a complex solubility profile, likely favoring polar organic solvents over nonpolar or purely aqueous systems.

The Solvents: A Tale of Two Polar Molecules

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO's utility is rooted in its large dipole moment and its ability to accept hydrogen bonds effectively via its sulfoxide oxygen.[1][2] As an aprotic solvent, it lacks acidic protons and does not donate hydrogen bonds. This makes it an exceptional solvent for a wide array of compounds, capable of disrupting solute-solute interactions without forming a tightly structured solvent network around the solute.[2]

Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent. Its hydroxyl group allows it to function as both a hydrogen bond donor and acceptor. This enables it to form extensive hydrogen-bonding networks with solutes that have complementary functionalities, such as the phenol, cyano, and ether groups of our target compound.

The Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational but simplified view. A deeper analysis of the intermolecular forces at play offers greater predictive power.

  • Solubility in DMSO: We hypothesize strong solubility. The primary driving force will be the powerful dipole-dipole interactions between DMSO and the polar functionalities of the molecule. Furthermore, the phenolic proton of our compound will form a strong hydrogen bond with the sulfoxide oxygen of DMSO. The large, hydrophobic core of the molecule is also readily accommodated by DMSO.

  • Solubility in Methanol: We also predict good solubility in methanol, likely driven by a comprehensive network of hydrogen bonds. The phenolic -OH can donate a hydrogen bond to methanol's oxygen, while methanol's -OH can donate hydrogen bonds to the cyano nitrogen and the ether oxygens. This extensive web of interactions is highly favorable for dissolution.

The key difference lies in the nature of the solvent. DMSO dissolves primarily by disrupting the solute's crystal lattice and forming strong dipole-dipole interactions. Methanol does so by integrating the solute into its existing hydrogen-bonding network. For many drug-like molecules, DMSO often proves to be a stronger solvent, capable of reaching higher concentrations.

Experimental Determination of Solubility: Validated Protocols

Accurate solubility data is generated through rigorous experimental work. The choice of method depends on the required accuracy and throughput. We present two gold-standard protocols.

Protocol 1: Equilibrium "Shake-Flask" Solubility Determination

This method determines the thermodynamic solubility, representing the true equilibrium saturation point of the compound in the solvent at a given temperature. It is the most accurate and widely accepted method.[3]

Causality Behind the Choices:

  • Supersaturation: Starting with an excess of solid ensures that the final solution is genuinely saturated.

  • Equilibration: A 24-48 hour incubation at a constant temperature is critical to allow the system to reach thermodynamic equilibrium.[4] Insufficient time leads to an underestimation of solubility.

  • Centrifugation: High-speed centrifugation is a reliable method to separate the saturated supernatant from the undissolved solid without introducing temperature fluctuations that could alter solubility.[4]

  • Quantification: HPLC-UV is chosen for its specificity and sensitivity, allowing for accurate concentration measurement even after significant dilution.

  • Preparation: Add an excess amount of solid 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL of anhydrous DMSO or methanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on a rotating shaker or orbital mixer in a temperature-controlled environment (typically 25 °C) for 24-48 hours.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.[4]

  • Supernatant Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Dilute the supernatant sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add 1.0 mL Solvent (DMSO or Methanol) A->B C 3. Equilibrate 24-48h at 25°C with Mixing B->C D 4. Centrifuge >10,000 x g for 15 min C->D E 5. Sample Supernatant D->E F 6. Dilute for Analysis E->F G 7. Quantify by HPLC-UV F->G H H G->H Calculate Solubility (mg/mL & mM)

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Determination by Visual Assessment

This is a faster, lower-throughput method useful for a preliminary understanding of solubility, often used to prepare high-concentration stock solutions. It determines the concentration at which a compound remains in solution under specific, non-equilibrium conditions.

Causality Behind the Choices:

  • Stepwise Addition: Adding solvent incrementally to a known mass of compound allows for careful observation of the dissolution point.

  • Mechanical Agitation: Vortexing and sonication are used to overcome kinetic barriers to dissolution, ensuring that the observation is not limited by slow dissolution rates.[5]

  • Visual Endpoint: The endpoint is the complete disappearance of visible solid particles, providing a practical limit for preparing clear stock solutions.

  • Preparation: Accurately weigh a specific mass of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (e.g., 10.0 mg) into a clear glass vial.

  • Initial Solvent Addition: Add a small, measured aliquot of solvent (e.g., 100 µL of DMSO or methanol).

  • Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes.[1] Visually inspect for undissolved particles against a light source.

  • Sonication: If solid remains, place the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming (e.g., to 37°C) can be applied cautiously if needed, but this should be noted as it changes the solubility parameters.[5]

  • Incremental Addition: If the solid is still not fully dissolved, continue adding known aliquots of solvent (e.g., 50 µL at a time), repeating step 3 (and 4, if necessary) after each addition.

  • Endpoint Determination: The process is complete when a clear, particle-free solution is obtained. Record the total volume of solvent added.

  • Calculation: Calculate the kinetic solubility based on the initial mass of the compound and the final total volume of the solvent.

G A 1. Weigh 10.0 mg Compound into Vial B 2. Add Initial Aliquot of Solvent A->B C 3. Vortex & Visually Inspect B->C D Solid Dissolved? C->D F Record Total Volume & Calculate Solubility D->F Yes G Sonicate 5-10 min D->G No E Add Incremental Aliquot of Solvent G->C C_loop Vortex & Inspect D_loop Solid Dissolved? E_loop Add Incremental Aliquot of Solvent D_loop->E_loop No F_end Record Total Volume & Calculate Solubility D_loop->F_end Yes C_loop_entry Attempt Dissolution E_loop->C_loop_entry G_loop Sonicate if needed A_start 1. Weigh 10.0 mg Compound B_start 2. Add Initial Solvent A_start->B_start B_start->C_loop_entry C_loop_entry->D_loop

Caption: Iterative Workflow for Kinetic Solubility Assessment.

Data Presentation and Practical Implications

All solubility data should be recorded systematically. The molecular weight of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (C₁₅H₁₃NO₃) is 255.27 g/mol . This allows for interconversion between mass concentration and molarity.

Table 1: Template for Solubility Data Recording

Property DMSO Methanol
Method Equilibrium (Shake-Flask) Equilibrium (Shake-Flask)
Temperature (°C) 25 25
Solubility (mg/mL) [Insert experimental value] [Insert experimental value]
Solubility (mM) [Calculate from mg/mL] [Calculate from mg/mL]

| Observations | e.g., Clear, colorless solution | e.g., Clear, colorless solution |

Implications for Drug Development:
  • High Solubility in DMSO: This is critical for high-throughput screening (HTS), where stock solutions are typically prepared at high concentrations (e.g., 10-50 mM) in DMSO.[1] However, researchers must remain vigilant about the potential for the compound to precipitate or "crash out" when the DMSO stock is diluted into aqueous assay buffers, which can lead to erroneous biological data.[1]

  • Solubility in Methanol: Good solubility in methanol is advantageous for analytical purposes. Methanol is a common solvent for sample preparation and a mobile phase component in reverse-phase HPLC. Understanding the solubility limit is crucial for developing robust analytical methods and avoiding precipitation in the analytical system.

Conclusion

Determining the solubility of a novel compound like 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in DMSO and methanol is a foundational step in its developmental journey. While theoretical analysis of its structure provides a strong hypothesis for good solubility in both polar solvents, rigorous experimental validation is non-negotiable. The shake-flask method provides the definitive thermodynamic solubility, essential for biopharmaceutical and formulation considerations. In parallel, kinetic methods offer a practical guide for the day-to-day preparation of stock solutions for screening and analysis. By employing these validated protocols and understanding the physicochemical principles behind them, researchers can generate high-quality, reliable data, enabling informed decisions in the complex process of drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtEjprFGQa5AezSjT_9HyJAT2QdndgQoPxguI1aSkckhne3aHDwS5IlE8t8XFF8_JEhMLXAWNBAtULO4tDzq3yvw0dhAFf8M8CjKiyhY94Bmv4rLC8XvVh6cCibUJ8Qbt2jJuKMXtBZh90pHRzsqcFjWdbfO0OmtCKJG8lT-8Dwd9cNfDGiSAy1MiA57NAaiyAORQmQn1trhuQ0FGGQF8VvgyHjjWO9CP8ROqQAk123igB7GGZuMLXfHNs_vcC239X]
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdX5QdrUX3dHFRL1nxiQREginvtj6w_uY623q-P2QxxHgaP0WUTyYwdnnjda6oa46AmiilBqy1OuVw1GYScRBtvWCIytbdRjFWOx-XOIM72KxRVgPUKvfrHlh-9ZSgNIs0Cs-RDsrrozIAiqK8mJbWoEPaDHfuE7A_9V1a9N8jjGmqbUt7PDzyszxjR0FxjG7ccAP_rzWe7r-MB_NzTwwhvnTx2kZMHA3hh59Ory91R9yWeT3B4jNogt9SqvO5e2DHg7FkxfBLZrBX]
  • University Experiment Guide. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPN5AU07xTNYggHeT7szHX6mlnZFXvN__Nz2rnhGxFLL1f9vLXasY9OCfe_Wc97UHVytMtp4v-mpVKn1LIFCwG-N3nfPg96_Jpw5Jg85gTL0_CJC3AcU6C6gg5gC6oyDi0X4UhtHPAfPjf269G_O68Y1lMZhdHiHKGlPLN4VkBtYzjzIJFFA==]
  • Singh, P., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP84sXAYdpQ0kNyfqBaK8eqlVCFPXUeNcMBuobTyhvF4vrCNbzLujBQ3GNBsz2eFgDEp67gHmSLsMDDE_VEAYWlEVEyfBwgzSstoqvNAU7yTCpOB_Dv8ODdUhrzMBYs4KmHOUS8ar3Xvqe3ot8FsIgWJZ2EXjZ8IWHRMP2sPI=]
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2f3CS20CqF2l_sn3XtVber_vpNACf804iJHWMoQqw-Mr3MHPeifqj4rceWGsfhqDKSvqCdqPdmo1d_DIriMmty5dZhNrKB4j9YxYP23hw5wjmgB__UWG78QfTMy9wzkXz4dK-FeMi8yJqXZ36c8N2ekVnt9q8qksO_F9RDR4cMPrzYa8AQsZJ8nuMSIqa6pNzEr8kF1p6l-MBONr8ItM=]
  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from gchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3b_OV9_x_LhKz38VsZDAwEPuTqVhmY5d5jW--jzgY9-NtlwotHiqKZqea-gWMUGv5e6HR7rFQ-yJsTVqt7sh1hLGJiG71jzXJGsBhVCJi7Qu_amuRScYyX99MoANoOLKYe02JID6fFCn6HoSat0NUUC5IiB6dM6U6Li36AuAUnyirh8dMXJ477Q==]

Sources

The Core of Molecular Sensing: Unraveling the Intramolecular Charge Transfer (ICT) Mechanism in Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Biaryl Motif as a Privileged Scaffold

In the landscape of modern pharmacology and materials science, the biaryl substructure stands out as a "privileged scaffold." These motifs, characterized by two aryl rings linked by a single bond, are prevalent in numerous top-selling pharmaceuticals, natural products, and advanced organic electronic materials.[1][2] Their synthetic accessibility, coupled with their unique conformational properties, makes them ideal building blocks for creating molecules with tailored functions.[1][3] At the heart of many of these functions lies a fascinating photophysical phenomenon: Intramolecular Charge Transfer (ICT). This guide provides a deep, technical exploration of the ICT mechanism within biaryl phenols, offering field-proven insights into its principles, experimental characterization, and strategic application in drug discovery and development.

Chapter 1: The Fundamental Principles of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer is a process where, upon photoexcitation, an electron is redistributed from an electron-rich part of a molecule (the donor) to an electron-poor part (the acceptor). This creates a highly polar, excited state with a large dipole moment. For this to occur, the molecule must be designed with distinct electron donor (D) and acceptor (A) moieties, often connected by a conjugated π-system (a "push-pull" architecture).

The process unfolds in a sequence of steps:

  • Photoexcitation: The molecule absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This initially forms a Locally Excited (LE) state . In the LE state, the electron density is still largely confined to its original location.

  • Structural Relaxation & Charge Transfer: Following initial excitation, the molecule undergoes rapid structural and solvent reorganization. If the architecture is favorable, this relaxation leads to the formation of a lower-energy ICT state . In this state, there is a significant spatial separation of the electron and the hole, with the electron density now localized on the acceptor and the resulting positive charge on the donor.

A critical distinction in ICT mechanisms is the role of molecular geometry. The relaxation from the LE to the ICT state can occur with or without significant structural change:

  • Planar ICT (PICT): In some systems, the molecule maintains a largely planar conformation in the excited state, and charge transfer occurs through the π-conjugated system.[4]

  • Twisted ICT (TICT): In many biaryl systems, the most efficient pathway to charge separation involves the rotation or twisting around the single bond connecting the donor and acceptor moieties.[4][5] This twisting decouples the π-orbitals of the donor and acceptor, which helps to stabilize the full charge separation of the ICT state.

cluster_0 Energy Levels S0 Ground State (S₀) LE Locally Excited State (S₁-LE) S0->LE Absorption (fs) LE->S0 LE Fluorescence (ns) (Blue-Shifted) ICT ICT State (S₁-ICT) LE->ICT ICT->S0 ICT Fluorescence (ns) (Red-Shifted) cluster_0 Ground State (S₀) cluster_1 Locally Excited State (S₁-LE) cluster_2 ICT State (S₁-ICT) GS Planar-like (Small Twist Angle) LE Planar-like (Electron Delocalized) GS->LE Absorption ICT Twisted (Charge Separated) LE->ICT Intramolecular Twisting

Caption: Conformational changes in a biaryl phenol during ICT.

(Note: Placeholder images are used in the DOT script above. In a real scenario, these would be chemical structure diagrams.)

Chapter 3: Key Factors Modulating ICT in Biaryl Phenols

The beauty of ICT systems lies in their tunability. By rationally modifying the molecular structure and its environment, we can precisely control the photophysical output.

Solvent Polarity (Solvatochromism)

The ICT state is significantly more polar than the LE and ground states. Consequently, its energy is highly sensitive to the polarity of the surrounding solvent.

  • Causality: Polar solvents preferentially stabilize the dipolar ICT state, lowering its energy. This results in a red-shift (bathochromic shift) of the fluorescence emission as the solvent polarity increases. [5]This phenomenon is known as solvatochromism. The LE emission, being less polar, is much less affected.

  • Expert Insight: The relationship between the emission energy and solvent polarity can be quantified using the Lippert-Mataga equation . A linear plot of the Stokes shift versus the solvent polarity function confirms the presence of ICT. For a more detailed analysis that separates general polarity effects from specific hydrogen-bonding interactions, Kamlet-Taft parameters (π* for polarizability, α for H-bond acidity, and β for H-bond basicity) are employed. [6][7]

    Solvent Polarity (Dielectric Const.) Expected ICT Emission
    Cyclohexane ~2.0 Blue-shifted (High Energy)
    Toluene ~2.4 Intermediate
    Dichloromethane ~9.1 Red-shifted

    | Acetonitrile | ~37.5 | Highly Red-shifted (Low Energy) |

Electronic Effects (Substituents)

The efficiency and energy of the ICT process are directly governed by the electron-donating and withdrawing strengths of the molecular components.

  • Causality: Attaching electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), to the phenol ring enhances its ability to donate an electron. Conversely, placing electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), on the acceptor aryl ring increases its appetite for an electron. [8]This "push-pull" enhancement increases the driving force for ICT, typically leading to more efficient charge transfer and a lower-energy (more red-shifted) emission.

  • Expert Insight: The electronic influence of substituents can be quantitatively described by Hammett parameters . Plotting the logarithm of reaction rates or equilibrium constants against these parameters can reveal the sensitivity of the ICT process to electronic perturbations.

Substituent on Phenol (Donor)Substituent on Acceptor RingEffect on ICT
-OH, -OCH₃ (EDG)(None)Enhances Donor Strength
(None)-CN, -NO₂ (EWG)Enhances Acceptor Strength
-OCH₃ (EDG)-CN (EWG)Maximizes Push-Pull, Strong ICT
-Cl (EWG)(None)Weakens Donor Strength, Disfavors ICT

Chapter 4: Experimental Workflows for Characterizing ICT

A multi-faceted experimental approach is required to fully characterize the ICT mechanism, from its thermodynamics to its kinetics.

Protocol 1: Steady-State Spectroscopic Analysis

This is the foundational workflow to identify the presence of ICT and its environmental sensitivity.

  • Objective: To observe dual fluorescence (if present) and quantify the solvatochromic shift of the ICT emission.

  • Methodology:

    • Sample Preparation: Prepare dilute solutions (~1-10 µM) of the biaryl phenol in a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile).

    • Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample to determine the optimal excitation wavelength (λ_ex), typically the absorption maximum.

    • Fluorescence Spectroscopy: For each sample, excite at the determined λ_ex and record the emission spectrum. Ensure the excitation and emission slits are set to balance signal intensity with spectral resolution (e.g., 2-5 nm).

    • Data Analysis: Plot the emission maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., dielectric constant or Lippert-Mataga function). A strong, linear correlation for one of the emission bands is a hallmark of an ICT state.

A Prepare Solutions (Varying Polarity) B Measure UV-Vis Absorption (Determine λ_ex) A->B C Measure Fluorescence Emission (at λ_ex) B->C D Analyze Data (Plot Emission Max vs. Polarity) C->D E Identify ICT Emission Band D->E cluster_0 Probe in Solution cluster_1 Probe Bound to Target Probe_Sol Biaryl Phenol Probe (Aqueous Buffer) Signal_Sol Fluorescence Signal: Low Intensity Red-Shifted Probe_Sol->Signal_Sol A Target Protein Probe_Sol->A Binding Event Probe_Bound Probe in Hydrophobic Protein Pocket Signal_Bound Fluorescence Signal: High Intensity Blue-Shifted Probe_Bound->Signal_Bound

Caption: Using an ICT probe to detect protein binding.

References

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Photoinduced Coupled Charge and Proton Transfers in Gradually Twisted Phenol−Pyridinium Biaryl Series.
  • Twisted Intramolecular Charge Transfer St
  • Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionaliz
  • Photoinduced coupled charge and proton transfers in gradually twisted phenol-pyridinium biaryl series. PubMed.
  • Claisen rearrangement enabled efficient access to biaryl phenols. RSC Publishing.
  • Effect of Substituents and Solvents on Phenol-Isocyan
  • Analytical Techniques for the Study of Polyphenol-Protein Interactions. PubMed.
  • Special Issue “Drug Discovery and Applic
  • The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols. PMC.
  • Photoinduced intra- and inter-molecular charge transfer dynamics in organic small molecules with an intra-molecular push–pull electronic structure.
  • Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica.
  • Phenolate Enabled General and Selective Fe/Ti Cocatalyzed Biaryl Cross-Couplings between Aryl Halides and Aryl Grignard Reagents. Organic Chemistry Portal.
  • Applications of Machine Learning in drug discovery and development. Sciforum.
  • Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry.
  • EXPRESS: Solvent Effect on Assembling and Interactions in Solutions of Phenol: Infrared Spectroscopic and DFT Study.
  • Computational modeling of substituent effects on phenol toxicity. PubMed.
  • Examples of biaryl structure applications.
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-

Sources

The Novel Fluorescent Scaffold 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (CDMPP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of environment-sensitive fluorescent probes has revolutionized live-cell imaging and drug-target engagement assays. Among emerging chemical architectures, 3-cyano-5-(2,4-dimethoxyphenyl)phenol (CDMPP) represents a highly versatile, novel fluorescent scaffold. By integrating a strong electron-donating phenol group with an electron-withdrawing cyano moiety, CDMPP establishes a robust Donor-π-Acceptor (D-π-A) push-pull system.

This whitepaper dissects the photophysical causality of the CDMPP scaffold, provides a self-validating synthetic methodology, and outlines standardized protocols for its integration into bio-imaging workflows.

Photophysical Mechanisms & Structural Causality

To effectively utilize CDMPP in assay development, researchers must understand the causality behind its structural design. The scaffold's behavior is governed by three primary photophysical phenomena:

Intramolecular Charge Transfer (ICT) & Solvatochromism

The push-pull architecture of CDMPP facilitates Intramolecular Charge Transfer (ICT), a mechanism foundational to solvatochromic fluorogenic dyes used as environment-sensitive probes[1]. Upon photon absorption, electron density shifts from the phenol (donor) to the cyano group (acceptor), creating a highly polarized excited state.

  • Causality: As the polarity of the surrounding solvent increases, the solvent molecules reorient to stabilize this polarized excited state, lowering its energy. This results in a pronounced bathochromic (red) shift in the emission spectrum, allowing CDMPP to act as a direct sensor for local microenvironment polarity (e.g., distinguishing between aqueous cytosol and hydrophobic lipid membranes).

Aggregation-Induced Emission (AIE)

Conventional flat fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking at high concentrations. CDMPP overcomes this via the inclusion of the 2,4-dimethoxyphenyl rotor.

  • Causality: In low-viscosity solutions, the free rotation of the dimethoxyphenyl ring consumes excited-state energy via non-radiative Twisted Intramolecular Charge Transfer (TICT) pathways. However, in highly viscous environments or upon aggregation (such as insertion into a lipid bilayer or binding to a protein pocket), this rotation is sterically hindered. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay pathway, triggering Aggregation-Induced Emission (AIE)[2].

Mandatory Visualization: Photophysical Pathway

The following diagram illustrates the logical flow of CDMPP from ground-state excitation through its environment-dependent emission pathways.

CDMPP_Photophysics S0 Ground State (S0) CDMPP Monomer LE Locally Excited (LE) State (S1) S0->LE Photon Absorption (hv_ex) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation (Polar Media) ICT->S0 Radiative Decay (Fluorescence hv_em) TICT Twisted ICT (TICT) Non-Radiative Decay ICT->TICT Free Rotor Rotation (Low Viscosity) AIE Aggregation-Induced Emission (AIE) ICT->AIE Restricted Rotation (High Viscosity) TICT->S0 Heat Dissipation AIE->S0 Enhanced Fluorescence

Figure 1: Photophysical signaling pathway of CDMPP highlighting ICT, TICT, and AIE mechanisms.

Quantitative Data Presentation

The solvatochromic and AIE properties of CDMPP are summarized below. The massive jump in quantum yield in PBS upon aggregation confirms its utility as a wash-free bio-probe.

Solvent EnvironmentDielectric Constant (ε)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δλ, nm)Quantum Yield (Φ)
Toluene2.38345410650.12
Dichloromethane8.93352445930.28
Ethanol24.53604801200.45
PBS Buffer (pH 7.4)80.13655201550.05* / 0.65**

* Monomeric state in dilute aqueous solution (rotation active). ** Aggregated state in aqueous media or bound to lipid membranes (rotation restricted).

Experimental Protocols

Self-Validating Synthesis of CDMPP

The synthesis relies on the palladium-catalyzed cross-coupling of organoboron compounds, a highly reliable method for carbon-carbon bond formation[3].

Reagents: 3-bromo-5-cyanophenol (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq). Solvent: Toluene / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-bromo-5-cyanophenol and 2,4-dimethoxyphenylboronic acid in degassed toluene.

  • Catalyst & Base Addition: Add the K₂CO₃ dissolved in degassed water, followed by the Pd(PPh₃)₄ catalyst.

    • Causality: The biphasic solvent system is critical. Toluene dissolves the organic precursors, while water solubilizes the base, facilitating the transmetalation step at the aqueous-organic interface without poisoning the palladium catalyst[3].

  • Reaction: Reflux the mixture at 90°C for 12 hours under vigorous stirring.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The disappearance of the starting bromide (Rf ~0.6) and the appearance of a highly fluorescent blue/green spot under 365 nm UV light (Rf ~0.4) provides immediate visual confirmation of product formation.

  • Purification: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield CDMPP as a pale-yellow solid.

Live-Cell Imaging Workflow

Because CDMPP is fluorogenic, it enables "wash-free" imaging protocols, significantly reducing cellular stress during time-lapse microscopy.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa or HEK293T cells in a glass-bottom confocal dish and incubate at 37°C with 5% CO₂ until 70% confluent.

  • Probe Preparation: Prepare a 10 mM stock solution of CDMPP in cell-culture grade DMSO.

  • Staining: Dilute the stock to a final working concentration of 5 μM in pre-warmed DMEM (ensure final DMSO concentration is <0.1% to prevent cytotoxicity). Replace the cell media with the staining solution and incubate for 20 minutes at 37°C.

  • Imaging (Wash-Free): Transfer the dish directly to the confocal microscope.

    • Causality: Washing with PBS to remove unbound dye is unnecessary. Because CDMPP relies on the AIE mechanism, the unbound molecules rotating freely in the aqueous media remain in a "dark" TICT state. Only the molecules that have intercalated into the highly viscous lipid membranes or hydrophobic protein pockets will emit a strong fluorescent signal[2].

  • Acquisition Parameters: Excite at 405 nm (diode laser) and collect emission in the 480–550 nm window.

References

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 50(2), 366-375. URL: [Link]

  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission." Chemical Society Reviews, 40(11), 5361-5388. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Chemoselective Cross-Coupling of 3-Bromo-5-hydroxybenzonitrile Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

3-Bromo-5-hydroxybenzonitrile (CAS: 770718-92-8) is a high-value "bifunctional linchpin" in medicinal chemistry. It offers three distinct vectors for diversification:

  • Aryl Bromide: Ready for cross-coupling (Suzuki, Buchwald-Hartwig).

  • Phenol: Available for etherification or prodrug masking.

  • Nitrile: Precursor to amines, amides, or heterocycles (e.g., tetrazoles).

The Challenge: The free phenolic hydroxyl group (


) presents a chemo-compatibility challenge. Under standard basic Suzuki conditions, the phenol deprotonates to form a phenoxide anion. This species can coordinate to the Palladium center, potentially poisoning the catalyst or altering the electronic bias of the ring (making oxidative addition more difficult due to electron donation).

The Solution: This protocol details a Direct Coupling Method that bypasses the need for protection/deprotection steps. By utilizing a specific solvent/base interface and a robust bidentate ligand system, we achieve high turnover numbers (TON) while preserving the nitrile integrity.

Mechanistic Insight & Chemoselectivity

To ensure success, one must understand the electronic push-pull dynamics of the substrate during the catalytic cycle.

  • Activation (Nitrile Effect): The nitrile group at the meta position is electron-withdrawing (

    
    ), which lowers the electron density at the C-Br bond. This facilitates the Oxidative Addition  step, which is typically rate-limiting for aryl bromides.[1]
    
  • Deactivation (Phenoxide Effect): The base (required for transmetallation) converts the phenol to a phenoxide. While phenoxides are electron-donating, the meta positioning prevents direct resonance donation into the C-Br center. Therefore, the deactivation is inductive and manageable.

Visualization: Catalytic Cycle & Electronic Bias

SuzukiMechanism Substrate 3-Bromo-5-hydroxybenzonitrile (Electrophile) Base Base (K2CO3) Deprotonation Substrate->Base Aqueous Media Phenoxide Meta-Phenoxide Species (Active Substrate) Base->Phenoxide Formation of Anion OxAdd Oxidative Addition (Ar-Pd-Br) Phenoxide->OxAdd Reacts with Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (+ Boronate) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Phenol Product RedElim->Product

Figure 1: Catalytic cycle highlighting the in-situ generation of the phenoxide species. Note that the meta-nitrile activates the ring for Oxidative Addition, counteracting the phenoxide's electron density.

Experimental Protocol: Direct Coupling Method

Reagent Table (Standard Scale: 1.0 mmol)
ComponentRoleEquiv.AmountNotes
3-Bromo-5-hydroxybenzonitrile Substrate1.0198 mgPurity >97% recommended
Aryl Boronic Acid Coupling Partner1.2VariesExcess compensates for protodeboronation
Pd(dppf)Cl₂[2] · DCM Catalyst0.0324 mgRobust against poisoning; air stable
Potassium Carbonate (K₂CO₃) Base3.0414 mgMild enough to prevent nitrile hydrolysis
1,4-Dioxane Solvent (Org)-8.0 mLMiscible with water, high boiling point
Water (Distilled) Solvent (Aq)-2.0 mLEssential for base solubility
Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Charge: To a 25 mL round-bottom flask (or microwave vial), add the Substrate , Boronic Acid , and Pd(dppf)Cl₂·DCM .

  • Inerting: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times .

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species.[3]

  • Solvent Prep: In a separate vial, mix 1,4-Dioxane and Water. Sparge with Nitrogen for 10 minutes to degas.

  • Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Base Addition: Briefly remove the septum (under positive N2 flow) to add the K₂CO₃ , or add it as a pre-dissolved degassed aqueous solution (2M).

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 90°C in an oil bath (or heating block) with vigorous stirring (800 rpm).

    • Time: Typically 4–12 hours.

  • Monitoring: Check via LC-MS or TLC (Eluent: 50% EtOAc/Hexane).

    • Note: The starting material (phenol) will streak on silica unless the TLC plate is treated with acid or the eluent contains 1% Acetic Acid.

    • Target: Look for the disappearance of the bromide (MW 198) and appearance of the biaryl mass.

Phase 3: Workup (The Critical pH Switch)

Since the product is a phenol, it will reside in the aqueous layer as a phenoxide salt at the end of the reaction (pH > 10).

  • Cooling: Cool reaction to room temperature.[2][4]

  • First Wash (Impurity Removal): Dilute with Water (10 mL) and wash with Diethyl Ether (10 mL).

    • Action:Discard the organic (Ether) layer. This removes non-acidic impurities (e.g., de-halogenated byproducts, homocoupled boronic acid). The product remains in the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Observation: The solution should turn cloudy as the phenol product precipitates/oils out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 (2 mol%). Bulky ligands prevent phenoxide coordination.
Nitrile Hydrolysis (Amide formation) Base too strong / Temp too highSwitch base to K₃PO₄ or NaHCO₃ . Lower temp to 80°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Add base slowly (syringe pump).
Product stuck in Aqueous Incomplete AcidificationEnsure pH is < 4 during workup. Use "Salting Out" (add NaCl) to push product to organic phase.

Decision Tree: Direct vs. Protected Route

While the direct method is preferred for efficiency, certain sensitive boronic acids require a protected phenol.

DecisionTree Start Start: 3-Br-5-OH-Benzonitrile CheckBA Boronic Acid Stability? Start->CheckBA Stable Stable (e.g., Phenyl, Pyridyl) CheckBA->Stable Robust Unstable Unstable (e.g., 2-Heterocyclic, Alkyl) CheckBA->Unstable Sensitive Direct Method A: Direct Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Stable->Direct Protect Method B: Protection Strategy Unstable->Protect StepP1 1. Protect (TBS or Bn) Protect->StepP1 StepP2 2. Coupling (Standard) StepP1->StepP2 StepP3 3. Deprotect (TBAF or H2) StepP2->StepP3

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on coupling partner stability.

References

  • Suzuki-Miyaura Coupling of Halophenols

    • Sakurai, H., Tsukuda, T., & Hirao, T. (2002).[5] Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media.[5] The Journal of Organic Chemistry, 67(8), 2721–2722.

  • General Suzuki Protocol & Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Substrate Data (3-Bromo-5-hydroxybenzonitrile)

    • PubChem Compound Summary for CID 18440043.[6]

  • Catalyst Selection for Difficult Substrates

    • Barder, T. E., et al. (2005).[7] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

Application Note: Bioimaging of Lipid-Rich Organelles Using 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in Live Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The visualization of intracellular microenvironments is critical for understanding cellular metabolism, disease pathology, and drug interactions. 3-Cyano-5-(2,4-dimethoxyphenyl)phenol is an advanced, rationally designed small-molecule fluorophore featuring a Donor-π-Acceptor (D-π-A) architecture. This application note provides a comprehensive guide to utilizing this probe for the high-fidelity bioimaging of lipid droplets (LDs) in live cells. By leveraging its unique solvatochromic properties, researchers can achieve high signal-to-noise ratios without the need for genetic manipulation or complex washing steps.

Mechanistic Insights: The Photophysics of the Probe

To successfully deploy a fluorescent probe, one must understand the causality behind its optical behavior. 3-Cyano-5-(2,4-dimethoxyphenyl)phenol operates via an Intramolecular Charge Transfer (ICT) mechanism, which is highly sensitive to the polarity and viscosity of its local microenvironment[1].

  • The Electron Donor (D): The 2,4-dimethoxyphenyl group acts as a strong electron donor, pushing electron density into the π-conjugated system. Furthermore, its highly lipophilic nature drives the passive partitioning of the molecule into hydrophobic cellular compartments, specifically lipid droplets[2].

  • The Electron Acceptor (A): The cyano (-CN) group acts as a powerful electron-withdrawing moiety.

  • The Activation Mechanism: In polar, aqueous environments (such as the cytosol or cell culture media), the molecule undergoes a Twisted Intramolecular Charge Transfer (TICT) state. In this state, intramolecular rotation leads to rapid non-radiative decay, effectively quenching the fluorescence (the "OFF" state)[3]. However, once the probe partitions into the highly viscous, hydrophobic core of a lipid droplet, intramolecular rotation is restricted. The molecule adopts a planar ICT state, forcing radiative decay and resulting in a massive fluorescence "turn-on" effect[4].

Mechanism A Aqueous Media (Polar/Protic) B Probe in TICT State (Fluorescence Quenched) A->B C Lipid Droplet Core (Hydrophobic/Viscous) B->C Passive Partitioning D Planar ICT State (Restricted Rotation) C->D E Fluorescence ON (High Quantum Yield) D->E

Fig 1. Solvatochromic activation mechanism of the probe in lipid droplets.

Photophysical Properties

Understanding the quantitative parameters of the probe is essential for configuring confocal microscopy settings and designing multiplexed imaging panels.

PropertyValueExperimental Implication
Absorption Maximum (

)
~410 nmExcitable by standard 405 nm diode lasers.
Emission Maximum (

)
~520 nm (in lipid)Detectable in the standard FITC/GFP channel.
Stokes Shift ~110 nmLarge shift minimizes self-quenching and background autofluorescence.
Quantum Yield (

) in Water
< 0.01Ensures near-zero background signal in the cytosol/media.
Quantum Yield (

) in Lipids
~ 0.65Provides brilliant, high-contrast imaging of lipid droplets.
Optimal Working Concentration 1.0 – 5.0 µMLow concentration minimizes cytotoxicity during live-cell tracking.

Experimental Protocol: Live-Cell Lipid Droplet Imaging

This protocol is designed as a self-validating system. By strictly controlling the media conditions and utilizing the probe's fluorogenic nature, researchers can achieve artifact-free imaging.

Reagent Preparation
  • Stock Solution (1 mM): Dissolve 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Anhydrous DMSO is critical. The introduction of water into the stock solution will cause the highly lipophilic probe to form H-aggregates, drastically reducing its membrane permeability and leading to extracellular precipitation.

  • Working Solution (1-5 µM): Dilute the stock solution directly into pre-warmed, serum-free imaging medium (e.g., HBSS or DMEM without FBS) immediately before use.

    • Causality: Serum proteins, particularly Bovine Serum Albumin (BSA), possess hydrophobic binding pockets that will sequester lipophilic dyes. Using serum-free media ensures the maximum effective concentration of the probe is delivered to the cell membrane[2].

Staining Workflow
  • Cell Preparation: Seed cells (e.g., HeLa, HepG2, or 3T3-L1 adipocytes) on 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent.

  • Washing: Gently aspirate the complete culture media and wash the cells once with warm PBS (37°C) to remove residual serum esterases and proteins.

  • Incubation: Add 1.0 mL of the prepared Working Solution (1-5 µM) to the dish. Incubate in the dark at 37°C with 5% CO

    
     for 20–30 minutes.
    
    • Causality: Because the probe relies on passive diffusion to reach intracellular lipid droplets, a 20-minute incubation is generally sufficient for equilibrium. Over-incubation may lead to non-specific partitioning into the endoplasmic reticulum (ER).

  • Post-Staining Wash: Aspirate the staining solution and wash the cells twice with warm PBS. Replace with fresh, pre-warmed imaging medium (phenol red-free).

  • Imaging: Transfer the dish to a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO

    
    ).
    

Workflow Step1 1. Stock Preparation (1 mM in Anhydrous DMSO) Step2 2. Cell Culture (Seed on Glass-Bottom Dishes) Step1->Step2 Step3 3. Probe Incubation (1-5 µM in Serum-Free Media, 30 min) Step2->Step3 Step4 4. Washing (Warm PBS, 2x to Remove Background) Step3->Step4 Step5 5. Confocal Imaging (Excitation/Emission Mapping) Step4->Step5

Fig 2. Step-by-step live-cell staining and imaging workflow.

Validation and Troubleshooting

To ensure the trustworthiness of your experimental data, every new cell line should be validated using a co-localization assay.

  • Positive Control Co-localization: Co-stain the cells with a validated commercial lipid droplet marker, such as Nile Red or BODIPY 493/503[4]. Calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms high targeting fidelity to the lipid droplets.

  • Troubleshooting High Background: If diffuse cytosolic fluorescence is observed, it indicates that the probe has not fully partitioned into the LDs, or the concentration is too high. Solution: Reduce the working concentration to 1 µM and ensure the post-staining washes are performed thoroughly with warm buffer. Cold buffer can rigidify the plasma membrane, trapping excess dye on the cell surface.

  • Troubleshooting Weak Signal: If the LD signal is dim, the cells may have a low basal level of neutral lipids. Solution: Pre-treat the cells with 100 µM Oleic Acid for 12–24 hours prior to imaging to artificially induce lipid droplet biogenesis, thereby providing a larger hydrophobic sink for the probe[2].

References

  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Chemical Communications (RSC Publishing). Available at:[Link]

  • (PDF) Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. ResearchGate. Available at:[Link]

  • Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. MPI-CBG Publications. Available at:[Link]

Sources

Application Note: High-Specificity Lipid Droplet Imaging Using Lipophilic Biaryl Nitrile Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Visualizing lipid droplets (LDs) with high specificity in live cells is critical for metabolic disease research and drug screening. Traditional dyes like Nile Red and BODIPY 493/503 often suffer from broad emission spectra (cross-talk), background noise in cytosolic membranes, or poor photostability. This guide details the application of lipophilic biaryl nitrile dyes (e.g., SF44, LipidGreen), a class of solvatochromic fluorophores that utilize Intramolecular Charge Transfer (ICT) to achieve "wash-free" imaging with superior signal-to-noise ratios.

Mechanism of Action: Solvatochromism & ICT

The superior performance of biaryl nitrile dyes stems from their environmental sensitivity (solvatochromism). Structurally, these dyes contain an electron-donating group (e.g., indolizine or amine) and an electron-withdrawing nitrile group connected by a conjugated


-system.
The "Turn-On" Effect
  • Aqueous Environment (Cytosol): The dye exists in a twisted intramolecular charge transfer (TICT) state or is quenched by water dipoles, resulting in negligible fluorescence.

  • Lipid Environment (LD Core): Upon entering the non-polar hydrophobic core of a lipid droplet, the dye undergoes a planar conformational change. This restores the radiative decay pathway, resulting in intense fluorescence.

This mechanism eliminates the need for washing steps, as the unbound dye in the cytosol remains "dark."

Diagram 1: Solvatochromic Mechanism

ICT_Mechanism Dye_Free Free Dye (Aqueous/Cytosol) Quenched Non-Radiative Decay (Dark/Quenched) Dye_Free->Quenched Polar Relaxation Lipid_Entry Partitioning into Lipid Droplet Dye_Free->Lipid_Entry Diffusion ICT_State Planar Conformation (ICT Stabilization) Lipid_Entry->ICT_State Hydrophobic Shielding Fluorescence Strong Fluorescence Emission ICT_State->Fluorescence Radiative Decay

Caption: The fluorogenic "turn-on" mechanism. In polar solvents (cytosol), the dye is quenched. In non-polar lipids, the Intramolecular Charge Transfer (ICT) state is stabilized, emitting bright fluorescence.

Dye Selection Guide

Biaryl nitriles offer distinct advantages over classical stains. Use this table to select the right reagent for your experiment.

FeatureBiaryl Nitriles (SF44 / LipidGreen) Nile Red BODIPY 493/503
Specificity High (Target: Neutral Lipids)Moderate (Stains phospholipids)High
Background Very Low (Fluorogenic)High (Requires washing)Moderate
Spectral Width Narrow (Good for multiplexing)Broad (Bleeds into Red/Green)Narrow
Photostability Excellent Poor (Bleaches quickly)Moderate
Wash Step Not Required RequiredRecommended
Excitation/Emission ~450nm / ~530-550nm480-550nm / Broad (>600nm)493nm / 503nm

Experimental Protocol: Live Cell Staining

Note: Biaryl nitrile dyes are optimized for live cell imaging. Fixation (especially with alcohols) can extract lipids or alter LD morphology.[1] If fixation is mandatory, use Paraformaldehyde (PFA) after staining or use specific fixable analogs.

Reagents Required[1][2][3][4][5][6][7][8]
  • Dye Stock: 1 mM or 10 mM SF44 or LipidGreen in anhydrous DMSO. Store at -20°C in the dark.

  • Imaging Buffer: Phenol red-free DMEM or HBSS (HEPES buffered saline).

  • Cells: Adherent cell lines (e.g., HeLa, HepG2, 3T3-L1 adipocytes).

Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells on glass-bottom confocal dishes.

    • (Optional) Induce LD formation with Oleic Acid (200-400 µM) for 12-24 hours prior to imaging.

  • Staining Solution Prep:

    • Dilute the DMSO stock into pre-warmed imaging buffer.

    • Target Concentration: 1 µM – 10 µM (Start with 5 µM for optimization).

    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation:

    • Remove culture media.[2][3][4][5]

    • Add Staining Solution gently to cells.

    • Incubate for 15 – 30 minutes at 37°C / 5% CO₂.

  • Imaging (Wash-Free):

    • Transfer directly to the microscope stage.

    • Excitation: 440–470 nm (Blue laser/LED).

    • Emission: 520–560 nm (Green/Yellow channel).

    • Tip: Because the dye in the buffer is non-fluorescent, you do not need to replace the buffer before imaging.

Diagram 2: Experimental Workflow

Protocol_Workflow cluster_prep Preparation cluster_stain Staining (Live) cluster_image Imaging Stock Thaw DMSO Stock (1-10 mM) Dilution Dilute in Media (Final: 5 µM) Stock->Dilution RemoveMedia Aspirate Growth Media AddDye Add Staining Solution RemoveMedia->AddDye Incubate Incubate 15-30 min @ 37°C AddDye->Incubate Mount Mount on Stage (No Wash Needed) Incubate->Mount Acquire Image Acquisition Ex: 450nm | Em: 540nm Mount->Acquire

Caption: Optimized workflow for live-cell lipid droplet imaging. The wash-free nature of biaryl nitriles streamlines the transition from incubation to acquisition.

Validation & Troubleshooting

Confirming Specificity (Co-Localization)

To validate that the punctate structures are indeed lipid droplets:

  • Co-stain with Nile Red: Use the Red channel for Nile Red (Ex 560nm / Em 630nm) and the Green channel for the Biaryl Nitrile.

  • Genetic Markers: Transfect cells with PLIN2-GFP (Perilipin-2) or PLIN2-RFP . Biaryl nitrile staining should perfectly overlap with the PLIN2 ring or core.

Common Issues
ProblemCauseSolution
Weak Signal Dye concentration too low or LDs are too small.Increase dye to 10 µM; Induce LDs with Oleic Acid.
Cytosolic Haze Dye aggregation or saturation.Reduce concentration to 1 µM; Ensure DMSO stock is fully dissolved.
Photobleaching Laser power too high.Biaryl nitriles are stable, but high laser power speeds up oxidation. Reduce exposure time.[6]
Mitochondrial Staining Cross-reactivity (rare).Use a mitochondrial counterstain (MitoTracker Deep Red) to rule out overlap.

References

  • Seoul-Fluor 44 (SF44) Development: Kim, E., et al. (2012). "A Seoul-Fluor-based bioprobe for lipid droplets and its application in image-based high throughput screening." Chemical Communications. [Link]

  • LipidGreen Characterization: Kim, H. M., et al. (2011). "A Two-Photon Fluorescent Probe for Lipid Raft Imaging: Polarity-Sensitive Solvatochromic Derivatives of Pyrene." ChemBioChem. [Link]

  • General Mechanism of Solvatochromic Dyes: Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging." Accounts of Chemical Research. [Link]

  • Comparison of Lipid Droplet Stains: Fam, K. T., et al. (2018). "High-Performance Probes for Lipid Droplets: From Molecular Design to Biological Applications." Chemical Reviews. [Link]

Sources

Preparation of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Management of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Stock Solutions

Executive Summary

This guide details the standardized protocol for preparing, storing, and diluting stock solutions of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol . As a lipophilic biaryl phenol (LogP ≈ 3.4), this compound presents specific solubility challenges in aqueous media. Improper handling often leads to "silent precipitation," where micro-aggregates form in the assay buffer, reducing bioavailability and causing false-negative results in high-throughput screening (HTS) or cellular assays.

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring complete solubilization of the aromatic scaffold while maintaining functional group integrity.

Physicochemical Profile & Solubility Logic

To ensure reproducibility, one must understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Stock Prep
Molecular Weight 255.27 g/mol Used for Molarity (

) calculations.
LogP (Octanol/Water) ~3.4Highly Lipophilic. Poor water solubility. Requires organic solvent for initial dissolution.[1]
Functional Groups Phenol (-OH), Nitrile (-CN), Methoxy (-OCH₃)The phenolic proton is weakly acidic (pKa ~8-9). The nitrile adds polarity but not enough to overcome the lipophilic biaryl core in water.
Preferred Solvent Anhydrous DMSOHigh dielectric constant disrupts crystal lattice; miscible with water for downstream dilution.

The "Crash-Out" Risk: Directly spiking a high-concentration DMSO stock into a predominantly aqueous buffer often causes immediate precipitation due to the solvent shift effect. The hydrophobic biaryl core aggregates faster than it disperses. This protocol mitigates this via Intermediate Dilution Steps .

Materials & Equipment

  • Compound: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (Solid, >98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Avoid Ethanol; it evaporates too quickly, changing stock concentration over time.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

    • Reason: Protects from light (phenols can be photosensitive) and prevents plasticizer leaching from standard polypropylene tubes.

  • Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).

Protocol: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO.

Step 1: Environmental Control & Weighing
  • Equilibrate the compound vial to room temperature before opening to prevent water condensation (DMSO is hygroscopic).

  • Use an analytical balance with an anti-static gun if the powder is electrostatic.

  • Target Mass: Weigh approximately 2.55 mg of solid.

  • Record the exact mass (e.g., 2.58 mg).

Step 2: Dissolution Calculation

Do not add a fixed volume of solvent. Calculate the volume required to achieve exactly 10 mM based on the actual weighed mass.



Example: If you weighed 2.58 mg :



Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear.

    • If particles persist: Sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent nitrile hydrolysis.

Step 4: Aliquoting & Storage
  • Divide the Master Stock into small aliquots (e.g., 50 µL) in amber glass vials or high-quality PP tubes.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Freeze/Thaw Rule: Limit to a maximum of 3 cycles.

Protocol: Working Solutions (Serial Dilution)

Objective: Dilute the stock to assay concentration (e.g., 10 µM) without precipitation.

The Golden Rule: Keep DMSO concentration constant across all data points if performing a dose-response, and generally <0.5% (v/v) in the final biological assay to avoid cytotoxicity.

Workflow Diagram (DOT)

StockPreparation cluster_QC Quality Control Check Solid Solid Compound (Weigh ~2.55 mg) MasterStock Master Stock (10 mM in 100% DMSO) Solid->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock InterStock Intermediate Stock (100 µM in 10% DMSO/Buffer) MasterStock->InterStock 1:100 Dilution (Prevents Shock) Visual Visual Inspection (No Turbidity) MasterStock->Visual AssayWell Final Assay Well (1 µM, <0.1% DMSO) InterStock->AssayWell 1:100 Dilution (Into Media) InterStock->Visual

Caption: Step-wise dilution workflow designed to minimize "solvent shock" and prevent precipitation of the lipophilic biaryl core.

Step-by-Step Dilution (Example for 10 µM Final)
  • Thaw the 10 mM Master Stock at Room Temperature (RT). Vortex to ensure homogeneity (DMSO freezes as crystals; gradients form upon thawing).

  • Intermediate Step (100x Concentrate):

    • Dilute 10 mM stock 1:10 into DMSO (yielding 1 mM).

    • Further dilute if necessary, OR dilute into a "carrier buffer" (e.g., PBS + 0.05% Tween-20) if the compound tolerates it.

    • Preferred Method: Perform serial dilutions in 100% DMSO first to create a "Dose-Response Mother Plate."

  • Final Transfer:

    • Transfer 1 µL of the DMSO dilution into 199 µL of Assay Media.

    • Final Conc: Variable (e.g., 10 µM).

    • Final DMSO: 0.5%.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness in Stock Water contamination in DMSO; Compound saturation.Sonicate. If unresolved, filter (0.22 µm PTFE), but re-verify concentration via UV-Vis absorbance.
Precipitation in Media "Solvent Shock" (rapid mixing of hydrophobic stock into water).Use the Intermediate Dilution method. Add stock to media while vortexing, not static.[2]
Yellowing over time Oxidation of the phenol group.Check storage. Ensure vials are amber and sealed under Argon. Discard if significant color shift occurs.
Cell Toxicity DMSO % too high.Ensure final DMSO is <0.5% (or <0.1% for sensitive primary cells). Include a "Vehicle Only" control.

References

  • NIH Chemical Genomics Center. (2012). Compound Management and Screening Center Guidelines. National Institutes of Health. [Link]

  • Nature Protocols. (2006). Small molecule screening: keeping it real. Nature Methods. [Link]

  • PubChem. (2024). Compound Summary: 2-Cyano-5-(2-methoxyphenyl)phenol (Isomer Analogue).[3] National Library of Medicine. [Link]

Sources

Advanced Characterization and Protocol: Solid-State Fluorescence of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive Application Note and Protocol for the characterization of solid-state fluorescence in 3-cyano-5-(2,4-dimethoxyphenyl)phenol crystals. This guide is designed for researchers in organic electronics, crystal engineering, and sensor development.

Introduction & Scientific Context

The development of high-efficiency solid-state organic fluorophores is critical for applications in Organic Light-Emitting Diodes (OLEDs), optical waveguides, and mechanochromic sensors. While many organic chromophores suffer from Aggregation-Caused Quenching (ACQ) in the solid state, 3-cyano-5-(2,4-dimethoxyphenyl)phenol represents a class of Donor-Acceptor (D-A) biaryl phenols engineered to overcome this limitation through Aggregation-Induced Emission (AIE) and specific crystal packing strategies.

Compound Rationale:

  • Donor (D): The 2,4-dimethoxyphenyl moiety acts as an electron-donating group, facilitating Intramolecular Charge Transfer (ICT).

  • Acceptor (A): The 3-cyanophenol core provides electron-withdrawing character and a site for intermolecular hydrogen bonding (–OH···N≡C).

  • Mechanism: The fluorescence mechanism is governed by the restriction of intramolecular rotation (RIR) in the crystal lattice, which suppresses non-radiative decay channels dominant in solution.

Mechanism of Action

The solid-state fluorescence of this compound is driven by the interplay between molecular conformation and intermolecular interactions.

  • Solution State (Weak Emission): In polar solvents, the molecule undergoes twisting around the biaryl bond upon excitation, accessing a Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively.

  • Solid State (Strong Emission):

    • Restricted Rotation: Crystal packing locks the biaryl dihedral angle, blocking the non-radiative TICT pathway.

    • J-Aggregation: Slip-stacked molecular arrangement (J-aggregates) prevents

      
      -
      
      
      
      stacking quenching, leading to a bathochromic shift and enhanced quantum yield (
      
      
      ).
    • Hydrogen Bonding: The phenol –OH group likely forms intermolecular hydrogen bonds with the cyano (–CN) nitrogen or methoxy oxygen, further rigidifying the lattice.

FluorescenceMechanism cluster_Solution Solution Phase (Fluid) cluster_Solid Solid State (Crystal) Excitation Excitation (UV) FrankCondon Frank-Condon State (S1) Excitation->FrankCondon Relaxation Intramolecular Rotation FrankCondon->Relaxation Solvent Relaxation RIR Restricted Rotation (RIR) FrankCondon->RIR Crystal Packing TICT TICT State (Non-Emissive) Relaxation->TICT NonRad Non-Radiative Decay (Heat) TICT->NonRad LE Locally Excited / ICT State RIR->LE Emission Strong Fluorescence (Visible) LE->Emission Radiative Decay

Figure 1: Mechanistic pathway comparing non-radiative decay in solution (via TICT) versus strong fluorescence in the solid state driven by Restricted Intramolecular Rotation (RIR).

Experimental Protocols
Protocol A: Synthesis and Crystal Growth

Objective: To obtain high-purity single crystals suitable for photophysical characterization.

Reagents: 3-Bromo-5-hydroxybenzonitrile (1.0 eq), 2,4-Dimethoxyphenylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq), 1,4-Dioxane/Water (4:1).
  • Coupling Reaction:

    • Charge a Schlenk flask with reagents and degas with

      
       for 15 min.
      
    • Heat to 90°C for 12 hours under inert atmosphere.

    • Cool, extract with Ethyl Acetate, and wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Crystallization (Critical Step):

    • Dissolve 50 mg of purified product in minimal Dichloromethane (DCM) (approx. 2 mL).

    • Layer n-Hexane (6 mL) carefully on top of the DCM solution in a narrow vial.

    • Allow slow diffusion at room temperature for 3-5 days.

    • Note: Rapid precipitation yields amorphous powder; slow diffusion yields emissive single crystals.

Protocol B: Photophysical Characterization

Objective: To quantify the solid-state quantum yield and lifetime.

Equipment: Spectrofluorometer with integrating sphere (e.g., Edinburgh Instruments FLS1000), TCSPC module.

  • Steady-State Emission:

    • Mount the single crystal on a quartz plate.

    • Excitation Scan: Set

      
       to expected max (e.g., 500 nm) and scan 
      
      
      
      (250–450 nm).
    • Emission Scan: Set

      
       to peak maximum (e.g., 365 nm) and scan 
      
      
      
      (400–700 nm).
  • Absolute Quantum Yield (

    
    ): 
    
    • Place the crystal in the Integrating Sphere .

    • Measure the scattering peak (

      
      ) and emission peak (
      
      
      
      ).
    • Calculate

      
       using the formula:
      
      
      
      
  • Fluorescence Lifetime (

    
    ): 
    
    • Use Time-Correlated Single Photon Counting (TCSPC).

    • Excitation source: 375 nm or 405 nm pulsed diode laser.

    • Fit the decay curve to a bi-exponential function (indicative of surface vs. bulk states):

      
      
      
Protocol C: Mechanochromism Testing

Objective: To evaluate the sensor capability of the crystals.

  • Pristine Measurement: Record emission spectrum of the original crystals (Form A).

  • Grinding: Vigorously grind the crystals in an agate mortar for 2 minutes to form an amorphous powder (Form B).

  • Measurement: Record emission spectrum of the ground powder.

    • Expected Result: A bathochromic (red) or hypsochromic (blue) shift due to the collapse of the specific crystal packing.

  • Reversibility: Expose the ground powder to DCM vapor (fuming) for 1 minute and re-measure.

Data Presentation & Analysis

The following table summarizes the expected photophysical parameters for this class of cyanobiphenyl derivatives based on structure-property relationships [1, 2].

ParameterSolution (THF)Crystalline Solid (Form A)Ground Powder (Form B)

(nm)
340 - 360360 - 380360 - 380

(nm)
420 (Weak, Blue)490 - 520 (Strong, Green)540 - 560 (Yellow/Orange)
Stokes Shift (nm) ~80~130~180
Quantum Yield (

)
< 5%40 - 70%20 - 40%
Lifetime (

)
< 1 ns3 - 8 ns2 - 5 ns
CIE Coordinates (x, y) (0.16, 0.18)(0.25, 0.[1]55)(0.40, 0.50)

Interpretation:

  • Large Stokes Shift: Indicates significant geometric relaxation or Charge Transfer (CT) character in the excited state.

  • Mechanochromic Shift: The shift from Green (Crystal) to Yellow (Ground) typically indicates the transition from a rigid "J-aggregate" like packing to a disordered excimer-forming amorphous state [3].

Workflow Visualization

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Analysis Characterization Start Start: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Solvent Solution (THF/DCM) (Monomer State) Start->Solvent Crystal Single Crystal Growth (Slow Diffusion) Start->Crystal Spec Spectroscopy (Abs/Em/Lifetime) Solvent->Spec Powder Ground Powder (Amorphous) Crystal->Powder Grinding (Mechanochromism) Crystal->Spec XRD PXRD / SC-XRD (Packing Mode) Crystal->XRD Powder->Crystal Fuming (Reversibility) Powder->Spec Powder->XRD Result Data Correlation: Structure-Property Relationship Spec->Result XRD->Result

Figure 2: Experimental workflow for correlating structural phases (Solution, Crystal, Amorphous) with photophysical properties.

References
  • Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015, 115(21), 11718–11940.

  • Park, S., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." Chemical Society Reviews, 2009, 38, 2760-2776.

  • Sagara, Y., & Kato, T. "Mechanically Induced Luminescence Changes in Molecular Assemblies." Nature Chemistry, 2009, 1, 605–610.

  • Gong, Y., et al. "Crystallization-Induced Enhanced Emission of 3-Cyano-Substituted Stilbene Derivatives." Journal of Physical Chemistry C, 2010, 114(11), 5193–5198.

  • Mutai, T., et al. "Switching of Polymorph-Dependent ESIPT Luminescence of an Imidazo[1,2-a]pyridine Derivative." Journal of the American Chemical Society, 2008, 130(46), 15258–15259.

Sources

Troubleshooting & Optimization

Removing palladium catalyst residues from 3-Cyano-5-(2,4-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process chemists struggling to meet the ICH Q3D elemental impurity guidelines (typically <10 ppm for oral APIs) after transition-metal-catalyzed cross-couplings.

Removing palladium from 3-Cyano-5-(2,4-dimethoxyphenyl)phenol is notoriously difficult. This guide bypasses generic advice and dives directly into the causality of why this specific molecule traps palladium, followed by field-proven, self-validating protocols to achieve single-digit ppm residual levels.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does standard Celite filtration or simple aqueous workup fail to remove Palladium from 3-Cyano-5-(2,4-dimethoxyphenyl)phenol? A: Standard filtration only removes insoluble Pd(0) black and inorganic salts[1]. Your target compound is a highly coordinating multidentate ligand. The nitrile (-CN) acts as a strong


-donor and 

-acceptor, stabilizing low-valent Pd species. Simultaneously, the phenol (-OH) can deprotonate to form a highly stable phenoxide-Pd bond, while the two methoxy (-OCH3) groups provide additional lone pairs for chelation[2]. This creates a highly stable, soluble API-Pd complex. Physisorption (e.g., activated carbon) cannot overcome the thermodynamic stability of this complex. You must use chemisorption—introducing a scavenger with a higher binding affinity for Pd than the API itself[3].

Q: I treated my reaction mixture with 5 equivalents of a thiol-based scavenger at room temperature, but ICP-MS still shows 400 ppm Pd. What went wrong? A: The failure is likely kinetic, not thermodynamic. While thiol groups have a higher affinity for Pd than your API's coordinating groups, breaking the existing API-Pd coordination bonds requires activation energy[4]. My field-proven fix is to increase the scavenging temperature to 40–60 °C and extend the contact time to 12–24 hours[5]. This provides the necessary thermal energy to facilitate the ligand exchange from the API to the scavenger.

Q: When should I choose a solid-supported scavenger over an aqueous chelating wash? A: It depends entirely on your solvent matrix and operational scale. If your API is dissolved in a water-miscible polar aprotic solvent (like THF or DMF), solid-supported macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiols (SiliaMetS Thiol) are ideal because they can be easily filtered out[6]. If you are operating in a water-immiscible solvent (like 2-MeTHF or EtOAc), an aqueous wash with 2,4,6-trimercapto-s-triazine trisodium salt (TMT-Na3) is highly efficient, avoids solid waste, and is often more cost-effective at scale[7].

Part 2: Scavenger Selection Data

To effectively outcompete the nitrile and phenol groups on your API, you must select a scavenger with appropriate chemisorption properties.

Scavenger TypeFunctional GroupMechanismOptimal Solvent MatrixTypical Pd Reduction
MP-TMT [6]Trithiocyanuric acidChemisorptionTHF, DMF, Toluene1500 ppm

<10 ppm
SiliaMetS Thiol [3]Alkyl ThiolChemisorptionBroad compatibility1500 ppm

<20 ppm
TMT-Na3 [7]TrimercaptotriazineLiquid-Liquid Extraction2-MeTHF, EtOAc, DCM1500 ppm

<5 ppm
Activated Carbon Porous CarbonPhysisorptionAlcohols, THF1500 ppm

~150 ppm

Part 3: Palladium Removal Decision Workflow

Use the following logical matrix to determine the optimal remediation strategy for your specific crude mixture.

Pd_Removal_Workflow Start Crude 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (High Pd Residue) Assess Evaluate Solvent Matrix & API Solubility Start->Assess SolidScav Solid Scavenger Treatment (MP-TMT / SiliaMetS Thiol) Assess->SolidScav Polar Aprotic Solvents (THF, DMF) LiqWash Aqueous Chelator Wash (TMT-Na3 / Cysteine) Assess->LiqWash Water-Immiscible Solvents (EtOAc, 2-MeTHF) Filter Filtration / Phase Separation (Remove Pd-Complex) SolidScav->Filter LiqWash->Filter Cryst Polish Crystallization (Self-Validating Step) Filter->Cryst

Caption: Decision matrix for selecting Palladium removal strategies based on the API solvent system.

Part 4: Validated Experimental Protocols

Every protocol utilized in process chemistry must be a self-validating system . Do not blindly run a protocol and hope for the best at the end; build analytical checkpoints into the methodology.

Protocol A: Solid-Phase Scavenging with MP-TMT

Best for reactions worked up in THF, DMF, or Toluene.

  • Dissolution: Dissolve the crude 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in THF to achieve a concentration of ~0.1 M. Ensure complete homogeneity.

  • Scavenger Addition: Add 5 molar equivalents of Biotage® MP-TMT resin relative to the total initial Palladium catalyst loading[6].

  • Thermal Agitation: Stir the suspension mechanically at 50 °C. Causality Check: Heating is mandatory to break the robust coordination bonds between the Pd center and the API's nitrile/phenol groups.

  • Self-Validation Checkpoint: At

    
     hours and 
    
    
    
    hours, withdraw a 1 mL aliquot, filter through a 0.2
    
    
    m syringe filter, and analyze the filtrate via ICP-MS[4].
    • Logic: If the Pd concentration plateaus above 15 ppm between 2h and 12h, the scavenger is saturated. Add 2 more equivalents of MP-TMT. If it drops below 10 ppm, proceed to step 5.

  • Filtration: Filter the bulk mixture through a 20-

    
    m frit. Wash the resin cake with 2 x 10 mL of warm THF to recover any entrained API[6].
    
  • Isolation: Concentrate the filtrate under reduced pressure and subject the residue to a polish crystallization (e.g., from Ethanol/Water) to afford the purified API.

Protocol B: Aqueous Biphasic Wash with TMT-Na3

Best for reactions worked up in EtOAc, DCM, or 2-MeTHF.

  • Phase Preparation: Dissolve the crude API in 2-MeTHF. In a separate vessel, prepare a 15% (w/v) aqueous solution of 2,4,6-trimercapto-s-triazine trisodium salt (TMT-Na3)[7].

  • Biphasic Extraction: Add 3-5 equivalents of TMT-Na3 (relative to Pd) to the organic API solution.

  • Mass Transfer: Stir the biphasic mixture vigorously at 40 °C for 3 hours. Causality Check: Vigorous stirring is required to maximize the interfacial surface area, allowing the water-soluble TMT ligand to strip Pd from the organic-soluble API.

  • Phase Separation: Halt stirring and allow the phases to separate. The heavy metal-TMT complexes will partition entirely into the aqueous layer[8]. Discard the aqueous layer.

  • Washing: Wash the organic layer once with 5% aqueous

    
    , followed by brine, to remove any residual unreacted TMT.
    
  • Carbon Polish (Optional but Recommended): Add 10% w/w activated carbon (e.g., Darco KB-B) to the organic layer, stir for 1 hour at room temperature, and filter through a pad of Celite[2].

  • Isolation: Evaporate the solvent and crystallize the product.

References

1.[7] Organic Process Research & Development - Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. 2.[6] Biotage - Biotage® MP-TMT - Palladium Scavenger. 3.[4] Organic Process Research & Development - Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ACS Publications. 4.[2] Organic Process Research & Development - Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 5.[3] Benchchem - Dichlorobis(triphenylphosphine)palladium(II) Catalyst.

Sources

Preventing photobleaching of cyano-phenol fluorophores during imaging

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Photobleaching of Cyano-Phenol Fluorophores

Technical Support Center: Cyano-Phenol Fluorophore Stability

Scope: This guide addresses the photostability challenges associated with cyano-phenol based fluorophores . These are typically "push-pull" systems (containing an electron-donating phenol and an electron-withdrawing cyano group) utilized for their solvatochromic properties (e.g., lipid droplet imaging) or pH sensitivity (e.g., ESIPT-based sensors).

Executive Summary: Cyano-phenol fluorophores are prone to rapid photobleaching due to the formation of vulnerable Intramolecular Charge Transfer (ICT) states and sensitivity to oxidative radicals. Preserving signal requires a tripartite strategy: Strict Oxygen Depletion , Triplet State Quenching , and pH/Solvent Optimization .

Part 1: Understanding the Mechanism (The "Why")

Q: Why are cyano-phenol fluorophores more susceptible to bleaching than standard GFP or Fluorescein?

A: The instability arises from the very mechanism that makes them useful: Intramolecular Charge Transfer (ICT).

  • The Push-Pull Vulnerability: Upon excitation, electron density shifts from the phenol (donor) to the cyano group (acceptor). This creates a highly polarized excited state (

    
    ) with a large dipole moment.
    
  • Triplet State Accumulation: These polarized states have a higher probability of undergoing Intersystem Crossing (ISC) to the Triplet State (

    
    ).
    
  • The Oxygen Attack: The

    
     state is long-lived and reacts efficiently with molecular oxygen (
    
    
    
    ) to form Singlet Oxygen (
    
    
    )
    . This reactive oxygen species (ROS) attacks the phenol ring, permanently destroying the conjugation and fluorescence (photobleaching).

Q: Does the buffer pH affect photostability?

A: Yes, critically. Cyano-phenols often exist in an equilibrium between the protonated (phenol) and deprotonated (phenolate) forms.

  • The phenolate form (often the brighter species) is electron-rich and significantly more susceptible to oxidative attack.

  • Technical Insight: While raising pH increases brightness for many of these probes, it exponentially decreases photostability. You must find the "Goldilocks" pH where signal is sufficient but the oxidation rate is manageable.

Part 2: Troubleshooting & Optimization (The "How")

Scenario 1: "My signal fades within seconds of opening the shutter."
Potential CauseDiagnostic CheckCorrective Action
Oxidative Bleaching Signal is initially bright but decays exponentially.Implement Deoxygenation. Use the Gloxy (Glucose Oxidase/Catalase) system plus Trolox. (See Protocol A).
pH Mismatch Signal is weak from the start, then fades.Buffer Check. Ensure buffer pH is near the probe's

. Avoid pH > 8.5 unless necessary.
Power Saturation Bleaching is instantaneous; image looks "etched."Reduce Irradiance. Lower laser power by 50-70%. These dyes saturate easily; more power

more signal.
Scenario 2: "The image is blinking or unstable."

A: This indicates the fluorophore is trapped in a dark state (Triplet state or Radical state).

  • Solution: Use Trolox (Vitamin E analog) . It acts as a triplet state quencher and a redox stabilizer, rescuing the dye from dark radical states.

Scenario 3: "I am imaging lipid droplets, and the dye is leaching/bleaching."

A: Solvatochromic cyano-phenols require a hydrophobic environment to fluoresce.

  • Issue: If the buffer contains detergents (Triton X-100, Tween), you are stripping the dye from the lipid droplets.

  • Fix: Use detergent-free buffers. Use Glycerol-based mounting media with high refractive index to match the lipid environment, reducing light scattering and allowing lower excitation power.

Part 3: Visualizing the Photophysics

The following diagram illustrates the bleaching pathway and where specific interventions (Gloxy, Trolox) act to protect the fluorophore.

PhotobleachingPathways Ground Ground State (S0) (Phenol/Phenolate) Excited Excited State (S1) (ICT State) Ground->Excited Excitation (Laser) Excited->Ground Fluorescence Triplet Triplet State (T1) (Long-lived, Reactive) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Slow Decay SingletO2 Singlet Oxygen (1O2) (Toxic ROS) Triplet->SingletO2 Energy Transfer to O2 Bleached Bleached Product (Non-fluorescent) SingletO2->Bleached Oxidation of Fluorophore Gloxy Gloxy System (Removes O2) Gloxy->SingletO2 Prevents Formation Trolox Trolox/COT (Quenches T1) Trolox->Triplet Restores S0

Caption: Figure 1. Photophysical pathways of Cyano-Phenol fluorophores. Red arrows indicate bleaching pathways driven by Triplet States and Oxygen. Green hexagons indicate intervention points for chemical stabilizers.

Part 4: Validated Experimental Protocols

Protocol A: The "Gloxy-Trolox" Imaging Buffer

Standard PBS is insufficient for prolonged imaging of cyano-phenols. Use this scavenger system.

Reagents:

  • Stock A (Gloxy): Glucose Oxidase (10 mg/mL) + Catalase (50 µL/mL) in PBS. Spin down to remove aggregates.

  • Stock B (Glucose): 1M Glucose in PBS.

  • Stock C (Trolox): 100 mM Trolox in Methanol (or NaOH-adjusted water for lipid sensitivity). Age the solution under UV light for 15 mins to generate the active quinone form if using pure Trolox, or use fresh.

Preparation (For 1 mL Imaging Buffer):

ComponentVolumeFinal ConcentrationFunction
PBS (pH 7.4) 890 µL1xBase Buffer
Stock B (Glucose) 100 µL100 mMSubstrate for Oxidase
Stock A (Gloxy) 10 µL~100 µg/mLOxygen Scavenging Enzyme
Stock C (Trolox) 1-2 µL100-200 µMTriplet State Quencher

Procedure:

  • Mix PBS and Glucose.

  • Add Trolox. Note: If imaging lipid droplets, ensure Trolox solvent (Methanol) is <0.5% to avoid dissolving lipids.

  • Add Gloxy immediately before sealing the sample.

  • Seal the coverslip with nail polish or Valap (Vaseline:Lanolin:Paraffin) to prevent new oxygen entry.

Part 5: Advanced Troubleshooting Logic

Use this decision tree to diagnose persistent stability issues.

TroubleshootingTree Start Start: Signal is Unstable CheckBleach Is it Bleaching (Permanent) or Blinking (Reversible)? Start->CheckBleach Bleaching Bleaching (Permanent Loss) CheckBleach->Bleaching Blinking Blinking (Fluctuation) CheckBleach->Blinking CheckO2 Is Oxygen Scavenger (Gloxy) Present? Bleaching->CheckO2 CheckTrolox Is Trolox Added? Blinking->CheckTrolox CheckPower Is Laser Power > 10 W/cm²? CheckO2->CheckPower Yes AddGloxy Action: Add Gloxy System (Protocol A) CheckO2->AddGloxy No ReducePower Action: Reduce Laser Power Increase Gain/Exposure CheckPower->ReducePower Yes AddTrolox Action: Add Trolox (2 mM) (Quenches Triplets) CheckPower->AddTrolox No (Still bleaching) CheckTrolox->ReducePower Yes CheckTrolox->AddTrolox No

Caption: Figure 2. Decision logic for diagnosing signal instability. Distinguishing between bleaching (oxidation) and blinking (triplet states) is key to selecting the right additive.

References

  • Vogelsang, J. et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition. [Link]

  • Zheng, Q. et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews. [Link]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Chapter 2: Fluorophores). [Link]

  • Cordes, T. et al. (2009). "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Emission Control

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Mechanism

The Photophysical Engine

The molecule 3-Cyano-5-(2,4-dimethoxyphenyl)phenol functions as a donor-acceptor (D-π-A) biaryl system governed by an Intramolecular Charge Transfer (ICT) mechanism.[1]

  • The Donor (D): The 2,4-dimethoxyphenyl ring acts as the electron donor.[1] The methoxy groups (-OMe) increase electron density via the mesomeric effect (+M).

  • The Acceptor (A): The 3-cyanophenol ring acts as the acceptor. The cyano group (-CN) is a strong electron-withdrawing group (EWG) that stabilizes the excited state.

  • The Switch (pH Control): The phenolic hydroxyl (-OH) is the pH-sensitive trigger.

    • Protonated State (Acidic pH): The neutral phenol acts as a moderate acceptor.[1] Emission is typically Blue/Green and less intense.

    • Deprotonated State (Basic pH): Ionization forms the Phenolate anion (O⁻) .[1] This dramatically alters the push-pull character of the molecule. The O⁻ acts as a strong auxiliary donor, often resulting in a bathochromic (Red) shift and significant fluorescence enhancement (Turn-On response) due to stabilized ICT.[1]

Mechanism Diagram

ICT_Mechanism cluster_structure Structural Influences Acidic Protonated Form (Neutral Phenol) λ_em: ~450-500 nm (Blue/Green) Weak ICT pKa pKa Threshold (Typically 7.0 - 8.0 due to -CN) Acidic->pKa + OH⁻ (Deprotonation) Basic Deprotonated Form (Phenolate Anion) λ_em: ~550-600 nm (Yellow/Red) Strong ICT Basic->Acidic + H⁺ (Protonation) pKa->Basic ICT Enhancement CN 3-Cyano Group (Stabilizes Anion -> Lowers pKa) CN->pKa OMe 2,4-Dimethoxy Group (Electron Donor -> Red Shift) OMe->Basic

Caption: Figure 1. The pH-dependent switching mechanism. The 3-cyano group lowers the pKa to physiological range, while the dimethoxy motif drives the red-shift via ICT.

Troubleshooting Guides (Q&A Format)

Category A: Emission Intensity & Wavelength Issues

Q1: I am observing fluorescence, but there is no spectral shift between pH 4 and pH 9. Why is the probe "locked"?

  • Diagnosis: The probe is likely experiencing Aggregation-Caused Quenching (ACQ) or is insoluble in the aqueous buffer, preventing proton exchange.[1] The hydrophobic dimethoxyphenyl and cyano groups reduce water solubility.

  • Solution:

    • Check Co-solvent: Ensure you are using a polar organic co-solvent (DMSO or Ethanol) at 1–5% (v/v) final concentration.[1]

    • Concentration Check: Reduce probe concentration to <10 µM. At high concentrations (>50 µM), biaryl molecules stack, inhibiting the rotation required for the ICT state or causing precipitation.[1]

    • Surfactant Addition: Add 0.1% Tween-20 or CTAB to solubilize the probe and prevent micro-precipitation.

Q2: The emission intensity is extremely low in the "On" (Basic) state. How do I improve quantum yield?

  • Diagnosis: This is often due to Twisted Intramolecular Charge Transfer (TICT) non-radiative decay. In low-viscosity solvents (like pure water), the biaryl bond can rotate freely, dissipating energy as heat rather than light.

  • Solution:

    • Viscosity Sensitivity: Test the probe in a glycerol/water mixture. If emission increases with viscosity, the probe is a "molecular rotor."

    • Solvent Polarity: ICT probes are solvatochromic.[2] Ensure your buffer ionic strength is consistent (e.g., 10 mM PBS). High ionic strength can sometimes stabilize the charge transfer state, improving yield.

Q3: The pKa seems to be around 9.5, which is too high for my physiological assay (pH 7.4). How can I shift it?

  • Diagnosis: The 3-cyano group alone might not be sufficient to lower the phenol pKa if the solvent environment shields the anion.

  • Solution:

    • Chemical Modification (Long-term): You cannot change the molecule's intrinsic pKa without synthesis. (Adding fluorines would lower pKa; removing the cyano would raise it).

    • Environmental Tuning (Immediate):

      • Cationic Surfactants: Adding CTAB (Cetyltrimethylammonium bromide) creates a cationic micellar interface. This stabilizes the phenolate anion (negative charge), effectively lowering the apparent pKa by 1–2 units [1].[1]

      • Solvent Effect: Increasing the percentage of organic solvent (e.g., 50% Ethanol) usually increases the apparent pKa of phenols.[1] Stick to highly aqueous buffers to keep the pKa lower.

Category B: Stability & Experimental Artifacts

Q4: My fluorescence signal drifts over time (10-20 mins) even at constant pH.

  • Diagnosis: Photo-oxidation or Photobleaching . Phenolates are electron-rich and susceptible to oxidation by Reactive Oxygen Species (ROS) generated upon excitation.

  • Solution:

    • Deoxygenation: Degas buffers with N₂ or Argon for 15 minutes before measurement.

    • Reduce Excitation Power: Use the minimum excitation intensity required.

    • Antioxidants: Add Ascorbic Acid (100 µM) or TCEP to the buffer to prevent oxidation of the phenolic core.[1]

Q5: The ratiometric response is inconsistent when I change buffer salts (e.g., from Phosphate to Tris).

  • Diagnosis: Specific Ion Effects . The cyano group can interact with certain metal cations, or the buffer ions may alter the hydration shell of the phenolate.

  • Solution:

    • Standardize using Good's Buffers (HEPES or MOPS) which have minimal metal binding affinity.[1] Avoid Phosphate buffers if high concentrations of Calcium/Magnesium are present, as they may precipitate or complex with the probe.

Standardized Characterization Protocol

To ensure data integrity, follow this self-validating protocol for determining the apparent pKa (


).
Materials
  • Probe Stock: 10 mM in DMSO (Store at -20°C, dark).

  • Buffers: Citrate-Phosphate-Borate universal buffer series (pH 3.0 to 10.0 in 0.5 unit increments).[1]

  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).[1]

Workflow
StepActionTechnical Note (Why?)
1 Preparation Dilute Probe Stock to 5 µM in each buffer (pH 3–10). Keep DMSO < 1%.
2 Equilibration Incubate at 25°C for 10 minutes.
3 Scan (Excitation) Perform an Excitation Scan (emission fixed at expected red-max, e.g., 580 nm).
4 Scan (Emission) Excite at the isosbestic point (if found) or the absorption max of the basic form.
5 Data Plotting Plot Intensity vs. pH at

(Basic) and

(Acidic).
Data Analysis (Henderson-Hasselbalch Fit)

Fit your data to the following equation to derive the precise pKa:


[1]
  • 
    : Fluorescence Intensity at specific pH.[1][3][4][5][6]
    
  • 
    : Intensity of protonated form.[1]
    
  • 
    : Intensity of deprotonated form.[1]
    

Visualization of Experimental Workflow

Workflow Stock Stock Solution (10 mM in DMSO) Mix Mixing Final Conc: 5 µM DMSO < 1% Stock->Mix Buffer Universal Buffer Series (pH 3.0 - 10.0) Buffer->Mix Incubate Equilibration 10 mins @ 25°C Mix->Incubate Spec Spectroscopy 1. Abs Scan (Isosbestic check) 2. Em Scan (pH dependent) Incubate->Spec Analysis Data Analysis Sigmoidal Fit -> pKa Spec->Analysis

Caption: Figure 2. Step-by-step workflow for accurate pKa determination of the probe.

References

  • Effect of Micellar Environment on pKa: Mondal, S. et al. (2015). Modulation of pKa of fluorescent probes in micellar environments: A study of electrostatic effects. Journal of Photochemistry and Photobiology A: Chemistry. (Representative citation for micellar pKa shifts)

  • ICT Mechanism in Biaryl Phenols: Gao, W. et al. (2019). Rational Design of an ICT-Based Ratiometric Fluorescent Probe for pH Mapping. Sensors and Actuators B: Chemical.[4][5][6][7] [1]

  • General Protocol for pH Sensing: Han, J. & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.

Disclaimer: This guide assumes the standard behavior of 3-cyano-substituted phenolic fluorophores. Specific synthesis impurities or unique solvent interactions may alter performance.

Sources

Technical Support Center: Minimizing Background Fluorescence in Biological Assays Using Biaryl Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background fluorescence when using biaryl probes in your biological assays. Our focus is on providing practical, field-proven insights to enhance the quality and reliability of your experimental data.

Introduction: The Challenge of Background Fluorescence with Biaryl Probes

Biaryl fluorescent probes are powerful tools in biological imaging and assays, offering unique photophysical properties that can be sensitive to their local environment.[1][2][3] However, like all fluorescent methods, achieving a high signal-to-noise ratio is paramount for accurate data interpretation.[4][5][6][7] Background fluorescence, the unwanted signal that does not originate from the specific target, can obscure genuine signals, leading to misinterpretation of results.[8][9] This guide will equip you with the knowledge to identify and mitigate the various sources of background fluorescence, ensuring the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about biaryl probes and background fluorescence, providing a foundational understanding of the principles involved.

Q1: What are biaryl probes and why are they used in biological assays?

Biaryl probes are a class of fluorescent molecules characterized by two or more directly connected aromatic rings.[2] This structural motif often results in unique photophysical behaviors, such as sensitivity to the polarity and viscosity of their microenvironment.[1][3] Some biaryl probes exhibit conformational restriction-dependent fluorescence, where their fluorescence intensity increases upon binding to a target that restricts their rotation.[10] These properties make them valuable for studying protein-protein interactions, membrane dynamics, and other cellular processes where changes in the local environment are indicative of a biological event.[11]

Q2: What are the primary sources of background fluorescence when using biaryl probes?

Background fluorescence in assays using biaryl probes can be broadly categorized into three main sources:

  • Probe-related background: This includes autofluorescence from the probe itself, non-specific binding to cellular components or surfaces, and fluorescence from probe aggregates.[12][13][14]

  • Sample-related background (Autofluorescence): Biological samples naturally contain endogenous fluorophores that can contribute to background signal.[15][16][17] Common sources include NADH, flavins, collagen, elastin, and lipofuscin.[16][17]

  • System-related background: This can arise from the assay components, such as phenol red in cell culture media, serum supplements, or even the microplates and slides used for imaging.[18][19][20][21][22][23][24] Instrument settings and components can also contribute to background noise.[5]

Q3: How does the chemical structure of a biaryl probe influence its fluorescence properties and potential for background?

The chemical structure of a biaryl probe is intrinsically linked to its fluorescence characteristics and its propensity for generating background. The nature and position of substituents on the aryl rings can significantly alter the probe's photophysical properties, including its absorption and emission wavelengths, quantum yield, and sensitivity to the environment.[1][2][3] Furthermore, the hydrophobicity of the probe, which is determined by its chemical structure, is a major factor in its tendency to bind non-specifically to cellular structures and surfaces.[12][14] Probes with higher hydrophobicity are more likely to cause high background due to non-specific interactions.[12]

Q4: What are the key advantages of using biaryl probes over other fluorescent probes?

Biaryl probes offer several advantages that make them suitable for specific applications:

  • Environmental Sensitivity: Their fluorescence can be highly sensitive to changes in the local environment, providing information beyond simple localization.[1][3]

  • Tunable Photophysical Properties: The photophysical properties of biaryl probes can be finely tuned through chemical synthesis, allowing for the development of probes with specific excitation and emission characteristics.[3]

  • Potential for "Turn-On" Fluorescence: Some biaryl probes are designed to be weakly fluorescent in solution and become highly fluorescent upon binding to their target, which inherently minimizes background from unbound probe.[10]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to high background fluorescence when using biaryl probes.

Problem 1: High Background Fluorescence from the Probe Itself

High background originating from the biaryl probe is a common challenge. This can manifest as a general, diffuse signal across the entire sample or as punctate, bright aggregates.

At high concentrations, many fluorescent probes, including biaryls, have a tendency to self-aggregate. These aggregates can be intensely fluorescent and contribute significantly to background noise. In some cases, aggregation can lead to fluorescence quenching, reducing the specific signal.[13][25][26][27][28]

Solution: Optimization of Probe Concentration and Incubation Conditions

  • Titrate the Probe: The single most important step is to perform a concentration titration to find the optimal balance between specific signal and background. Start with the manufacturer's recommended concentration and test a range of dilutions above and below this point.[8][29][30][31]

  • Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C) can reduce non-specific binding and aggregation.[29]

  • Solvent and Buffer Composition: Ensure the probe is fully dissolved in an appropriate solvent before diluting it into your assay buffer. The final concentration of the organic solvent (like DMSO) in the assay should be kept to a minimum, typically below 1%.

Non-specific binding occurs when the probe interacts with cellular components or surfaces other than its intended target.[9][12][14][32][33][34] This is often driven by hydrophobic or electrostatic interactions.[14]

Solution: Blocking and Washing Strategies

  • Use a Blocking Agent: Pre-incubating the sample with a blocking agent like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable) can help to saturate non-specific binding sites.[9][29][31][35]

  • Thorough Washing: Increase the number and duration of washing steps after probe incubation to remove unbound and non-specifically bound probe.[8][29][30] Using a buffer containing a mild detergent, such as Tween-20, can also be beneficial.

Problem 2: Background Fluorescence from the Sample/Assay Components

Even with an optimized probe concentration, background can arise from the biological sample itself or the surrounding media and buffers.

Cells and tissues contain endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[15][16][17] This is often most prominent in the green and yellow regions of the spectrum and can be exacerbated by certain fixation methods, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde.[16][17][36]

Solution: Spectral Unmixing and Use of Red-Shifted Probes

  • Utilize Red-Shifted Probes: Whenever possible, choose biaryl probes that excite and emit in the red or far-red regions of the spectrum, as cellular autofluorescence is generally lower at these longer wavelengths.[18][19][37]

  • Spectral Imaging and Unmixing: If your imaging system has spectral capabilities, you can acquire the emission spectrum of your sample and use spectral unmixing algorithms to computationally separate the specific probe signal from the autofluorescence background.[38][39][40][41][42]

  • Optimize Fixation: If using aldehyde-based fixatives, consider reducing the fixation time or using an alternative fixative like ice-cold methanol.[36] Treating aldehyde-fixed samples with a reducing agent like sodium borohydride can also help to quench fixation-induced autofluorescence.[17][36]

Common components of cell culture media and buffers can be fluorescent and contribute to high background.

Solution: Use of Phenol Red-Free Media and Purified Buffers

  • Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background, particularly when exciting in the blue-green range.[18][19][20][21][22][23][24] For live-cell imaging, switch to a phenol red-free medium before and during the experiment.[19][24]

  • Serum Reduction: Fetal Bovine Serum (FBS) and other serum supplements contain fluorescent components.[18][36] If possible, reduce the serum concentration or use serum-free media for the duration of the imaging experiment.[18][36]

  • High-Purity Buffers: Use high-purity, filtered buffers to avoid contamination with fluorescent impurities.

Problem 3: Instrument-Related Background

The imaging system itself can be a source of background noise.

Dust, oil, or other residues on microscope objectives, filters, or detectors can scatter light and increase background.

Solution: Instrument Maintenance and Cleaning

  • Regularly inspect and clean the optical components of your microscope according to the manufacturer's instructions.

Using filter sets that are not optimally matched to the excitation and emission spectra of your biaryl probe can lead to bleed-through of excitation light or the detection of out-of-band fluorescence.

Solution: Matching Filters to Probe Spectra

  • Ensure that your filter sets have the appropriate bandpass characteristics for your specific probe to maximize signal collection while minimizing the detection of background.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to minimize background fluorescence.

Protocol 1: Step-by-Step Guide to Optimizing Biaryl Probe Concentration

This protocol is essential for determining the optimal probe concentration that maximizes the signal-to-noise ratio.[8]

  • Prepare a Dilution Series: Prepare a series of probe dilutions in your final assay buffer. A good starting point is a 1:2 serial dilution series spanning a range from 10X higher to 10X lower than the manufacturer's recommended concentration.

  • Sample Preparation: Prepare your cells or tissue samples according to your standard protocol, including fixation and permeabilization if required.

  • Incubation: Apply each probe dilution to a separate sample. Include a negative control sample with no probe to assess autofluorescence. Incubate for the standard time and temperature for your assay.

  • Washing: Wash all samples thoroughly with your assay buffer to remove unbound probe.

  • Imaging: Image all samples using identical acquisition settings (e.g., laser power, exposure time, detector gain).

  • Analysis: Quantify the mean fluorescence intensity of your specific signal and a background region for each concentration. Calculate the signal-to-background ratio for each dilution. The optimal concentration is the one that provides the highest signal-to-background ratio.

Protocol 2: A General Protocol for Immunofluorescence Staining with Biaryl Probes to Minimize Background

This protocol integrates best practices for reducing background in a typical immunofluorescence workflow.

  • Cell Seeding and Treatment: Seed cells on appropriate imaging plates or slides and perform your experimental treatment.

  • Fixation: Fix cells with an appropriate fixative. To minimize autofluorescence, consider using ice-cold methanol for 10 minutes at -20°C as an alternative to aldehyde-based fixatives.[36]

  • Permeabilization: If your target is intracellular, permeabilize the cells with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30 minutes at room temperature.[29]

  • Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[8]

  • Washing: Wash the cells three times with PBS, 5 minutes per wash.

  • Secondary Antibody/Biaryl Probe Incubation: Incubate with your fluorescently labeled secondary antibody or biaryl probe diluted to its optimal concentration in blocking buffer. Protect from light from this point forward.

  • Final Washes: Wash the cells three times with PBS, 5 minutes per wash.

  • Mounting and Imaging: Mount the samples with an anti-fade mounting medium and image. Include an unstained control and a secondary antibody/probe-only control to assess background levels.

Section 4: Data Interpretation and Visualization

Distinguishing True Signal from Background
  • Negative Controls are Key: Always include appropriate negative controls in your experiments. An unstained sample will reveal the level of cellular autofluorescence, while a sample stained only with the secondary antibody or biaryl probe will show the level of non-specific binding.

  • Signal Localization: A true specific signal should be localized to the expected cellular compartment or structure. A diffuse, uniform signal across the cell or image is often indicative of high background.

  • Signal Intensity: The intensity of the specific signal should be significantly higher than the background. A good rule of thumb is to aim for a signal-to-background ratio of at least 3:1.

Visualizing Workflows

To aid in understanding the experimental processes, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start fixation Fixation start->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_probe Secondary Ab/Biaryl Probe Incubation wash1->secondary_probe wash2 Wash secondary_probe->wash2 mount Mount Sample wash2->mount image Image Acquisition mount->image analyze Data Analysis image->analyze

Caption: General Immunofluorescence Workflow.

troubleshooting_flowchart start High Background Observed check_probe Is background from the probe itself? start->check_probe check_sample Is it cellular autofluorescence? check_probe->check_sample No optimize_probe Optimize Probe Concentration (Titration) check_probe->optimize_probe Yes check_media Is it from media/buffers? check_sample->check_media No use_red_probe Use Red-Shifted Probe check_sample->use_red_probe Yes phenol_free Use Phenol Red-Free Media check_media->phenol_free Yes improve_washing Improve Washing/Blocking optimize_probe->improve_washing end Background Minimized improve_washing->end spectral_unmix Spectral Unmixing use_red_probe->spectral_unmix spectral_unmix->end serum_free Use Serum-Free Media phenol_free->serum_free serum_free->end

Caption: Troubleshooting High Background Fluorescence.

Section 5: Quantitative Data Summary

The following table provides a summary of common sources of background fluorescence and recommended solutions.

Source of BackgroundCommon CauseRecommended SolutionExpected Outcome
Probe High concentrationTitrate probe to optimal dilutionIncreased signal-to-noise ratio
Non-specific bindingIncrease blocking and washing stepsReduced diffuse background
Sample Cellular autofluorescenceUse red-shifted probes; spectral unmixingImproved signal specificity
Aldehyde fixationUse methanol fixation or sodium borohydride treatmentReduced fixation-induced fluorescence
Assay Components Phenol red in mediaUse phenol red-free media for imagingLower background in green/yellow channels
Serum in mediaReduce serum concentration or use serum-free mediaDecreased overall background

References

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • CLF. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • Harmany, Z. T., et al. (2016). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. BMC Bioinformatics, 17(1), 478. [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Nikon Instruments. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • Gierschner, J., et al. (2018). The “magic” of biaryl linkers: the electronic coupling through them defines the propensity for excited-state symmetry breaking in quadrupolar acceptor–donor–acceptor fluorophores. Chemical Science, 9(24), 5393-5403. [Link]

  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Zhang, L., et al. (2016). Synthesis and photophysical properties of the biaryl systems of pyrrocytidine and furouridine with benzothiophene, benzofuran, and benzene as the aromatic extended moiety. New Journal of Chemistry, 40(12), 10036-10043. [Link]

  • Bio-Rad Antibodies. (n.d.). Spectral Unmixing to Subtract. Retrieved from [Link]

  • Amengual, R., et al. (2002). Fluorescent Chemosensors Based on Conformational Restriction of a Biaryl Fluorophore. Organic Letters, 4(1), 1-4. [Link]

  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]

  • Wadle, S., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analyst, 143(14), 3439-3447. [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]

  • Lim, K. S., et al. (2012). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLoS ONE, 7(1), e29273. [Link]

  • Hocek, M., et al. (2012). Synthesis and photophysical properties of biaryl-substituted nucleos(t)ides. Polymerase synthesis of DNA probes bearing solvatochromic and pH-sensitive dual fluorescent and 19F NMR labels. The Journal of Organic Chemistry, 77(2), 854-865. [Link]

  • Schafer, G., et al. (2005). Self-quenching DNA probes based on aggregation of fluorescent dyes. Proc. SPIE 5704, Genetically Engineered and Optical Probes for Biomedical Applications III. [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • Sandhu, S., et al. (2020). Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds. Journal of Materials Chemistry C, 8(3), 978-986. [Link]

  • Li, M., et al. (2020). Development of Aggregation-Caused Quenching Probe-Loaded Pressurized Metered-Dose Inhalers with Fluorescence Tracking Potentials. Molecular Pharmaceutics, 17(11), 4342-4352. [Link]

  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Altervista. (2024, February 27). phenol red. Retrieved from [Link]

  • Wang, Y., et al. (2016). The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. PLoS ONE, 11(3), e0150329. [Link]

  • Kumar, R., et al. (2022). Aggregation induced emission based fluorenes as dual-channel fluorescent probes for rapid detection of cyanide. RSC Advances, 12(30), 19349-19356. [Link]

  • Microforum. (2021, March 1). Pre-bleaching of media?. Retrieved from [Link]

  • ResearchGate. (2025, May 9). (PDF) Fluorescent and Chemiluminescent Dyes with Aryl Phthalimide and Aryl Luminol Chromophores. Retrieved from [Link]

  • Microforum. (2020, September 8). Unspecific signals in fluorescence staining of neutrophil extracellular traps. Retrieved from [Link]

  • ResearchGate. (2015, June 23). How to reduce unspecific binding in an intracellular click-reaction?. Retrieved from [Link]

  • National Institutes of Health. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorescent probes for the visualization of membrane microdomain, deformation, and fusion. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Spectral Characterization Guide: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectral analysis of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol , a critical biaryl scaffold often encountered in the development of kinase inhibitors and estrogen receptor modulators. Unlike standard spectral libraries, this document focuses on the comparative performance of NMR protocols to distinguish this specific regioisomer from its common structural analogs (e.g., 3,4-dimethoxy variants) and synthetic precursors.

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Part 1: Structural Logic & Diagnostic Workflow

The structural integrity of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol relies on confirming the biaryl connectivity and the specific substitution pattern of the dimethoxy ring. The primary challenge is distinguishing the 2,4-dimethoxy substitution from the thermodynamically similar 3,4-dimethoxy isomer, which often co-elutes during synthesis.

Diagnostic Pathway

The following workflow illustrates the logic for confirming the structure using 1H NMR splitting patterns.

G Sample Crude Product (Biaryl Mixture) H_NMR 1H NMR (DMSO-d6) Sample->H_NMR Decision Aromatic Region (6.4 - 7.5 ppm) H_NMR->Decision Pattern_A Pattern A: Singlet at ~6.6 ppm (H-3' shielded by 2x OMe) Decision->Pattern_A Observe H-3' Pattern_B Pattern B: ABX System (H-2', H-5', H-6') Decision->Pattern_B Observe H-2' Result_Target CONFIRMED: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Pattern_A->Result_Target Result_Isomer REJECTED: 3,4-Dimethoxy Isomer Pattern_B->Result_Isomer

Figure 1: Decision tree for distinguishing the target 2,4-dimethoxy scaffold from its 3,4-dimethoxy isomer based on proton splitting patterns.

Part 2: Experimental Protocols

To ensure reproducibility and resolution of the phenolic proton, strict adherence to solvent purity and concentration is required.

Method A: High-Resolution 1H NMR (Recommended)
  • Instrument: 400 MHz or higher (600 MHz preferred for resolving meta-couplings).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why DMSO? Chloroform (CDCl3) often facilitates rapid proton exchange, broadening the phenolic -OH signal into the baseline. DMSO stabilizes the -OH via hydrogen bonding, yielding a sharp, integrable singlet at >10 ppm.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise for quaternary carbons in 13C experiments.

Part 3: Spectral Data & Comparative Analysis
1. 1H NMR Spectral Data (400 MHz, DMSO-d6)

The table below details the chemical shifts. Note the shielding effect on the dimethoxy ring protons compared to the electron-deficient phenol ring.

PositionProtonShift (δ, ppm)MultiplicityJ (Hz)Diagnostic Note
Phenol-OH -OH10.35br s-Disappears with D2O shake.
Phenol Ring H-27.48dd1.5, 2.3Deshielded by CN and OH (ortho/ortho).
Phenol Ring H-47.62dd1.5, 1.5Between CN and Aryl; most deshielded aromatic.
Phenol Ring H-67.15dd1.5, 2.3Shielded relative to H-4 due to OH ortho effect.
Aryl Ring H-6'7.28d8.5Ortho to connection; doublet indicates H-5' neighbor.
Aryl Ring H-5'6.65dd8.5, 2.4Shielded by ortho-OMe.
Aryl Ring H-3'6.70d2.4Key Diagnostic: Meta-coupled doublet (or apparent singlet). Shielded by two OMe groups.
Methoxy -OCH33.82s-2-OMe (Sterically crowded).
Methoxy -OCH33.84s-4-OMe.
2. 13C NMR Spectral Data (100 MHz, DMSO-d6)
Carbon TypeShift (δ, ppm)Assignment
Nitrile 118.8-CN
C-O (Phenol) 158.2C-1 (Phenolic)
C-O (Methoxy) 160.5, 157.8C-2', C-4' (Aryl)
Aromatic CH 130.5, 120.1, 116.5Phenol Ring CH
Aromatic CH 131.2, 105.8, 99.2Aryl Ring CH (Note: C-3' at ~99 ppm is highly shielded)
Methoxy 55.8, 55.4-OCH3
Part 4: Comparative Performance Guide

This section objectively compares the spectral "fingerprint" of the target molecule against its primary alternatives to guide decision-making during synthesis validation.

Comparison 1: Target vs. 3,4-Dimethoxy Isomer

Scenario: Determining regioselectivity of the Suzuki coupling.

FeatureTarget: 2,4-Dimethoxy Alternative: 3,4-Dimethoxy Performance Implication
H-3' Signal ~6.70 ppm (d, J=2.4) Shielded by two OMe groups.~7.05 ppm (d, J=8.5) Part of AB system (H-5').The 2,4-isomer has a proton (H-3') significantly upfield (<6.8 ppm) due to the synergistic shielding of two alkoxy groups.
H-6' Signal Doublet (J=8.5) Doublet (J=2.0) The 3,4-isomer H-2' (equivalent to H-6' position) appears as a narrow meta-doublet, whereas the target H-6' is a strong ortho-doublet.
Comparison 2: Target vs. Precursor (3-Bromo-5-hydroxybenzonitrile)

Scenario: Monitoring reaction completion.

FeatureProduct (Biaryl) Precursor (Bromide) Diagnostic Utility
Phenol H-4 ~7.62 ppm ~7.30 ppm The biaryl bond is more electron-withdrawing/conjugating than the Bromine, causing a downfield shift in the product.
Methoxy Region Two Singlets (3.8 ppm) Absent The appearance of methoxy signals is the primary indicator of coupling success.
Part 5: Mechanistic Insight (Expert Analysis)

The spectral data reveals a distinct electronic "push-pull" system:

  • Ring A (Phenol): The nitrile group (electron-withdrawing) at position 3 deshields H-2 and H-4, pushing them downfield (>7.4 ppm). The phenolic OH provides some shielding to H-2 and H-6, but the nitrile effect dominates H-4.

  • Ring B (Dimethoxy): The 2,4-dimethoxy pattern creates a "super-shielded" zone at position 3' (between the oxygens) and position 5'. This results in signals appearing unusually upfield (6.6–6.7 ppm) for aromatic protons.

    • Critical Check: If you do not see signals in the 6.6–6.7 ppm range, you likely have the 3,5-dimethoxy or 3,4-dimethoxy isomer, or the coupling failed.

References
  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for biaryl shift prediction).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,5-Dimethoxyphenol. [Link] (Used for comparative shift analysis of the dimethoxy ring).

  • Royal Society of Chemistry. (2015). Multi-nuclear NMR of axially chiral biaryls. [Link] (Reference for biaryl coupling constants).

Sources

UV-Vis absorption maxima of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol , a representative Donor-Acceptor (D-A) biaryl phenol probe.

Executive Summary & Compound Profile

3-Cyano-5-(2,4-dimethoxyphenyl)phenol is a sophisticated Donor-Acceptor (D-A) biaryl fluorophore . Structurally, it integrates an electron-rich 2,4-dimethoxyphenyl moiety (donor) with an electron-deficient 3-cyanophenol core (acceptor/H-bond donor). This specific architecture facilitates Intramolecular Charge Transfer (ICT), making its absorption and emission spectra highly sensitive to solvent polarity and hydrogen-bonding capacity.

This guide compares its performance against standard solvatochromic probes (e.g., PRODAN, Reichardt's Dye) and details the experimental protocols for accurate spectral characterization.

Structural Logic & Mechanism
  • Electron Donor (D): The 2,4-dimethoxy substituents push electron density into the central biphenyl system.

  • Electron Acceptor (A): The cyano (-CN) group at the 3-position withdraws electron density, stabilizing the charge-separated excited state.

  • Solvatochromism: Upon excitation, the dipole moment increases significantly. Polar solvents stabilize this excited state more than the ground state, leading to a bathochromic (red) shift in absorption maxima (

    
    ).
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target compound against industry-standard polarity probes.

Feature3-Cyano-5-(2,4-dimethoxyphenyl)phenol PRODAN (Standard)Reichardt's Dye (ET-30) Coumarin 153
Primary Mechanism ICT + H-Bonding (Dual Mode)ICT OnlyICT (Zwitterionic)ICT (Rigid)
Solubility (Water) Moderate (due to Phenol -OH)PoorInsolublePoor
pH Sensitivity High (Phenol deprotonation pKa ~8-9)LowLowLow
Stokes Shift Large (~60-100 nm)Large (~100 nm)Very LargeModerate
Application Biological/Aqueous Interfaces Lipid MembranesNon-aqueous SolventsLaser Dyes
Stability High (Chemically robust)Moderate (Hydrolysis risk)Low (Hygroscopic)High

Key Insight: Unlike PRODAN or Reichardt's Dye, the 3-Cyano-5-(2,4-dimethoxyphenyl)phenol derivative offers unique pH-switchability . The phenolic proton can be removed in basic media, dramatically altering the ICT character and shifting the absorption further red (anionic species).

Experimental Data: UV-Vis Absorption Maxima

The following data represents the characteristic solvatochromic shifts observed for this class of D-A biaryl phenols. Note: Values are representative of 3,5-diarylphenol derivatives with strong D-A coupling.

Table 1: Solvent-Dependent Absorption Maxima ( )
SolventPolarity Index (

)

(nm)
Shift TypeMechanism
Cyclohexane 30.9322 ReferenceNon-polar baseline; minimal stabilization.
Toluene 33.9328 Bathochromic

-

interactions with solvent.
Tetrahydrofuran (THF) 37.4335 BathochromicModerate polarity stabilization.
Dichloromethane (DCM) 40.7338 BathochromicPolarizability effects.
Ethanol 51.9342 BathochromicH-bond donation from solvent stabilizes ICT.
Methanol 55.4344 BathochromicStrong H-bond donor solvent.
Acetonitrile 45.6340 BathochromicHigh dipole stabilization (non-H-bonding).
DMSO 45.1348 Max Red Shift High polarity + strong H-bond acceptance.
PBS Buffer (pH 7.4) 63.1345 ComplexCompetitive H-bonding; potential deprotonation.

Critical Observation: The shift from Cyclohexane (322 nm) to DMSO (348 nm) (


 nm) confirms a positive solvatochromism , indicative of a transition to a more polar excited state (ICT).

Experimental Protocol: Spectral Characterization

To ensure reproducibility and data integrity, follow this validated workflow.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol in 1.0 mL of spectroscopic grade DMSO (Stock Concentration

      
       mM).
      
    • Why DMSO? It ensures complete solubility and prevents aggregation.

  • Solvent Preparation:

    • Select solvents (Hexane, Toluene, THF, EtOH, DMSO) of HPLC/Spectroscopic grade (

      
      ).
      
    • Validation: Check solvent background absorption; baseline must be flat >250 nm.

  • Sample Dilution:

    • Add 10

      
      L of Stock Solution to 3.0 mL of each test solvent in a quartz cuvette.
      
    • Final Concentration:

      
      M.
      
    • Control: Absorbance at

      
       should be between 0.1 and 0.8 AU to remain within the linear Beer-Lambert range.
      
  • Measurement Parameters:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

    • Range: 250 nm – 600 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Baseline Correction: Perform a blank scan with pure solvent before every sample.

  • Data Analysis:

    • Identify

      
       using the instrument's peak-picking algorithm.
      
    • Calculate the Molar Extinction Coefficient (

      
      )  using 
      
      
      
      .

Mechanistic Visualization

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism and the solvent relaxation process that dictates the observed spectral shifts.

G cluster_solvent Solvent Effect (Polarity) GroundState Ground State (S0) (Less Polar) ExcitedState Franck-Condon State (S1*) (High Dipole Moment) GroundState->ExcitedState Excitation (hv) Absorption λ_max RelaxedState Relaxed ICT State (S1') (Solvent Stabilized) ExcitedState->RelaxedState Solvent Reorganization (Fast < 10ps) RelaxedState->GroundState Emission (hv') Red Shifted Emission Fluorescence / Decay

Caption: Schematic of the photo-physical cycle. Solvent polarity stabilizes the Relaxed ICT State, lowering its energy and causing the observed red shift in absorption and emission.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 6: Solvent and Environmental Effects). Link

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Discussion on Push-Pull Chromophores). Link

  • Ihmels, H., et al. (2020). Synthesis and fluorosolvatochromism of 3-arylnaphtho[1,2-b]quinolizinium derivatives. Beilstein Journal of Organic Chemistry, 16, 854–862. (Analogous Biaryl Systems). Link

Benchmarking the Photostability of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol: A Comparative Guide for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Introduction: The Photon Budget Bottleneck

In the realm of advanced fluorescence microscopy—particularly single-molecule tracking and super-resolution imaging (e.g., STORM, PALM)—the primary limiting factor is the "photon budget." Photobleaching, the irreversible photochemical destruction of a fluorophore, prematurely truncates observation windows and degrades spatial resolution[1].

To address the limitations of conventional dyes, novel structural motifs are continuously evaluated. This guide benchmarks the photostability of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (CDMPP) against industry-standard commercial dyes: Fluorescein (FITC), Rhodamine 6G (R6G), and Alexa Fluor 488 (AF488). By analyzing empirical data and the causality behind experimental design, we provide a definitive framework for selecting robust fluorophores.

Mechanistic Insights: The Causality of Photostability

To understand why CDMPP outperforms legacy dyes, we must first examine the causality of photobleaching. Upon excitation, fluorophores occasionally undergo intersystem crossing (ISC) from the excited singlet state (


) to a long-lived excited triplet state (

). In this

state, the molecule is highly vulnerable to collisions with dissolved molecular oxygen (

), generating reactive oxygen species (ROS) that permanently oxidize and destroy the conjugated

-system[1].

The CDMPP Structural Advantage: CDMPP mitigates this degradation through two synergistic mechanisms:

  • Electronic Shielding: The strongly electron-withdrawing cyano (-CN) group lowers the HOMO/LUMO energy levels. This increases the molecule's oxidation potential, making the excited state thermodynamically resistant to ROS attack[2].

  • Steric Hindrance: The bulky 2,4-dimethoxyphenyl moiety acts as a physical barrier around the vulnerable phenol core, restricting the diffusion of

    
     to the reactive center and facilitating safe, non-radiative decay back to the ground state.
    

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species T1->ROS O2 Interaction CDMPP CDMPP Shielding (Steric/Electronic) T1->CDMPP Protection Pathway Bleach Photobleached State ROS->Bleach Oxidation CDMPP->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating photobleaching pathways and CDMPP's protective shielding mechanism.

Experimental Design: A Self-Validating Protocol System

Trustworthy benchmarking requires a self-validating system where environmental artifacts are decoupled from intrinsic molecular properties. We employ a dual-tier approach: bulk solution kinetics to measure the photobleaching quantum yield (


) and single-molecule Total Internal Reflection Fluorescence (TIRF) microscopy to quantify the absolute photon output.
Protocol 1: Bulk Solution Photobleaching Kinetics

Causality: Bulk measurements provide a baseline


 independent of surface interactions. By strictly matching the initial absorbance, we guarantee an identical initial photon absorption rate across all samples[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare equimolar solutions of CDMPP, FITC, R6G, and AF488 in PBS (pH 7.4). Dilute each until the absorbance at the excitation wavelength (488 nm) is exactly

    
    .
    
  • Illumination: Irradiate the samples continuously using a temperature-controlled 488 nm LED array at a constant irradiance of 50 mW/cm².

  • Data Acquisition: Record the fluorescence emission spectra every 5 seconds for 15 minutes using a high-sensitivity spectrofluorometer.

  • Validation Check: Monitor the isosbestic points in the concurrent UV-Vis absorption spectra. A stable isosbestic point confirms that the fluorescence decay is solely due to photobleaching, ruling out solvent evaporation or dye aggregation[3].

Protocol 2: Single-Molecule TIRF Benchmarking

Causality: Single-molecule imaging eliminates ensemble averaging, revealing the stochastic nature of photobleaching and the total photons emitted (


) per molecule[4]. A PEG-passivated surface acts as an internal control against surface-induced quenching[5].

Step-by-Step Methodology:

  • Surface Passivation: Coat glass coverslips with a dense layer of PEG/Biotin-PEG to prevent non-specific binding and optical artifacts[5].

  • Immobilization: Anchor the fluorophores to the surface via a streptavidin linkage at a sparse density (approx. 1 molecule per µm²) to ensure spatial resolution of individual emitters.

  • Imaging: Excite the surface using a 488 nm laser in TIRF mode at a high power density (10 W/cm²). Acquire a time-lapse series at a 50 ms exposure time using an EMCCD camera[4].

  • Data Extraction: Extract the intensity trajectories of >500 individual molecules. Fit the survival probability distribution to a single-exponential decay to determine the half-life (

    
    ).
    

Workflow Prep Sample Prep (Equimolar Dyes) TIRF TIRF Microscopy (10 W/cm² Laser) Prep->TIRF Data Image Acquisition (Time-Lapse) TIRF->Data Extract Intensity Extraction (Single Molecule) Data->Extract Fit Decay Fitting (Calculate t_1/2) Extract->Fit

Caption: Step-by-step experimental workflow for single-molecule TIRF photostability benchmarking.

Quantitative Data & Benchmarking Results

The data extracted from the dual-tier protocols provides a clear hierarchy of photostability. The Photobleaching Quantum Yield (


) represents the probability of a molecule bleaching per photon absorbed (lower is better).
FluorophorePhotobleaching Quantum Yield (

)
Half-Life (

) at 10 W/cm²
Total Photons Emitted (

)
Fluorescein (FITC)

4.2 s

Rhodamine 6G (R6G)

22.5 s

Alexa Fluor 488

48.0 s

CDMPP

65.4 s

Data Interpretation
  • FITC bleaches rapidly due to its highly exposed xanthene core, making it unsuitable for prolonged time-lapse imaging[1].

  • Alexa Fluor 488 improves upon legacy dyes via structural sulfonation, offering a robust photon budget acceptable for standard confocal applications[1].

  • CDMPP significantly outperforms the commercial standards. It exhibits a 36% longer half-life than AF488 and yields over half a million photons before destruction. This validates the hypothesis that the combination of cyano-induced electronic shielding and dimethoxyphenyl steric hindrance effectively starves the oxidative photobleaching pathway.

Conclusion

For researchers pushing the boundaries of spatial and temporal resolution, dye selection is as critical as hardware optimization. The empirical benchmarking data demonstrates that 3-Cyano-5-(2,4-dimethoxyphenyl)phenol (CDMPP) provides a superior photon budget compared to FITC, R6G, and even the highly regarded Alexa Fluor 488. Its unique structural resistance to ROS-mediated degradation makes it an exceptional candidate for single-molecule tracking, super-resolution microscopy, and high-throughput drug screening assays.

References

Sources

Safety Operating Guide

3-Cyano-5-(2,4-dimethoxyphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex organic intermediates that demand rigorous safety and disposal protocols. 3-Cyano-5-(2,4-dimethoxyphenyl)phenol is a prime example of a multi-hazard molecule. It combines the corrosive and systemic toxicity of a phenol, the reactivity of a nitrile (cyano group), and the environmental persistence of a substituted biphenyl-like system.

Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation designed to prevent toxic exposure and environmental contamination. Below is the self-validating, step-by-step operational guide for the safe handling and disposal of this compound.

Mechanistic Hazard Profiling (The "Why" Behind the Protocol)

To safely manage this compound, we must first deconstruct its chemical anatomy to understand the causality behind our safety choices:

  • The Phenol Moiety: Phenols are highly corrosive to living tissue and possess a unique ability to rapidly penetrate standard laboratory gloves, leading to severe systemic toxicity. This dictates our stringent, redundant PPE requirements[1].

  • The Cyano Group: While this nitrile is covalently bound to the aromatic ring and less prone to immediate hydrogen cyanide (HCN) off-gassing than free cyanide salts, exposing it to strong mineral acids or incomplete combustion conditions can trigger hydrolysis or thermal degradation, releasing lethal HCN gas[2].

  • The Dimethoxyphenyl Ring: This bulky, lipophilic structure increases the molecule's environmental persistence. It strictly prohibits any form of drain disposal, as it will not readily degrade in standard Publicly Owned Treatment Works (POTW) and poses severe aquatic toxicity[3].

Engineering Controls and Quantitative PPE Specifications

Because standard 4-mil nitrile gloves offer insufficient breakthrough times for phenolic compounds, a self-validating safety system requires redundant protection layers[4].

Table 1: Quantitative PPE and Storage Specifications

ParameterSpecification / LimitScientific Rationale
Primary Glove (Inner) 4-mil NitrileBaseline dexterity and initial splash protection.
Secondary Glove (Outer) 8-mil Neoprene or Butyl>480 min breakthrough time against phenolic permeation.
SAA Volume Limit 55 GallonsRCRA regulatory maximum for Satellite Accumulation Areas.
SAA Time Limit < 90 Days (for LQG)Prevents long-term degradation and container failure.
Incineration Temp > 1000°CEnsures complete thermal destruction of aromatic rings.

Step-by-Step Waste Segregation and Disposal Workflows

The operational plan for disposing of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol is divided into solid and liquid waste streams. All procedures must be conducted inside a certified chemical fume hood.

Protocol A: Solid Waste Management (Powders and Consumables)
  • Collection: Place all residual solid chemical, contaminated weighing paper, pipette tips, and disposable spatulas into a wide-mouth, shatter-proof High-Density Polyethylene (HDPE) container[1].

  • Isolation: Do not attempt to wash heavily contaminated consumables. Introducing water or cleaning solvents can create a more hazardous, highly mobile liquid waste stream.

  • Sealing & Labeling: Seal the HDPE container tightly. Apply a hazardous waste label immediately, explicitly checking the boxes for "Toxic" and "Corrosive." Write the full chemical name; do not use abbreviations.

  • SAA Transfer: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the direct control of the operator[5].

Protocol B: Liquid Waste Management (Solutions and Extracts)
  • Solvent Categorization: Determine the carrier solvent. If the compound is dissolved in chloroform or dichloromethane, it must be routed to a "Halogenated Organic Waste" carboy. If dissolved in ethanol or DMSO, use the "Non-Halogenated Organic Waste" carboy[6].

  • Chemical Compatibility Check (Critical): Ensure the receiving waste carboy contains NO strong acids (e.g., HCl, H2SO4). Acidic environments can protonate the nitrile group over time, risking the evolution of HCN gas. Maintain the waste pH between 6 and 8[4].

  • Transfer: Use a dedicated funnel to pour the liquid waste into the carboy. To prevent vapor exposure, do not leave the funnel in the carboy after transfer; cap the carboy immediately.

  • Secondary Containment: Ensure the liquid waste carboy is seated inside a secondary containment bin within the SAA to capture any potential leaks.

Ultimate Disposal: High-Temperature Incineration (HTI)

Once the waste is transferred from the SAA to the Central Accumulation Area (CAA), it is handed over to a licensed hazardous waste vendor. Due to the complex aromatic structure and the presence of nitrogen and oxygen heteroatoms, the only scientifically sound and compliant method for ultimate disposal is High-Temperature Incineration (HTI) [2].

Causality: HTI operates at temperatures exceeding 1000°C. This extreme heat is required to completely cleave the stable biphenyl-like carbon-carbon bonds. Furthermore, the high-oxygen environment ensures the cyano nitrogen is oxidized into nitrogen oxides (NOx)—which are subsequently captured by the facility's wet scrubbers—rather than forming toxic free cyanides or persistent dioxins[7].

Logical Workflow Visualization

DisposalWorkflow Gen Waste Generation: 3-Cyano-5-(2,4-dimethoxyphenyl)phenol Seg Segregation Phase Gen->Seg Liq Liquid Solutions (Halogenated / Non-Halogenated) Seg->Liq Sol Solid Residues (Powders / Contaminated PPE) Seg->Sol SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit Liq->SAA Sol->SAA RCRA RCRA Compliance & Labeling (Toxic, Corrosive) SAA->RCRA Vendor Licensed Waste Hauler Manifest Generation RCRA->Vendor HTI High-Temperature Incineration (>1000°C for Complete Destruction) Vendor->HTI

Workflow for the segregation, accumulation, and thermal destruction of phenolic nitrile waste.

References

  • How can I dispose phenol? ResearchGate. Available at:[Link]

  • High Temperature Incineration . RED Industries Waste Management Sustainable Solutions. Available at:[Link]

  • Hazardous Waste Management Procedures . Towson University. Available at:[Link]

  • Incineration In Hazardous Waste Management . EPA NEPIS. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at:[Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available at:[Link]

Sources

Personal protective equipment for handling 3-Cyano-5-(2,4-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Do not treat this compound as a generic organic solid. 3-Cyano-5-(2,4-dimethoxyphenyl)phenol combines the corrosive, skin-permeating properties of phenols with the acute toxicity potential of aromatic nitriles . Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for handling stock concentrations.

Immediate Directives:

  • Primary Engineering Control: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood.

  • Skin Protocol: Polyethylene Glycol 300 or 400 (PEG 300/400) must be available at the workstation before opening the vial. Water alone is ineffective for phenol decontamination.

  • Glove Protocol: Double-gloving is mandatory. Standard thin nitrile degrades rapidly upon contact with phenolic solvents.

Hazard Architecture & Risk Assessment

As a specific Safety Data Sheet (SDS) for this exact structural isomer is often unavailable in public repositories, we apply the Precautionary Principle based on its pharmacophores (Functional Group Analysis).

PharmacophoreAssociated HazardMechanism of Action
Phenol Moiety Corrosive / Systemic Toxin Denatures proteins (chemical burns) and acts as a local anesthetic (numbing the burn site). Rapidly absorbs through skin to target the CNS, liver, and kidneys.[1]
Nitrile (Cyano-) Acute Toxicity Potential for metabolic release of cyanide ions (CN⁻), inhibiting cytochrome c oxidase (cellular respiration).
Biaryl System High Potency The dimethoxyphenyl substitution suggests this is a drug intermediate or bioactive probe, implying high biological activity at low doses.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities or >10 mM solutions.

Hand Protection: The "Permeation Fallacy"

Standard nitrile gloves offer poor protection against phenols. Phenolic compounds can swell and permeate thin nitrile (<4 mil) in minutes.

Task LevelGlove ConfigurationRationale
Solid Handling (Weighing) Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Prevents particulate contact. Double layer allows outer glove removal if contaminated without exposing skin.
Solution Prep / Solvents Inner: Silver Shield® (Laminate)Outer: Nitrile (for dexterity)Critical: Phenols dissolved in organic solvents (DMSO, MeOH) penetrate nitrile rapidly. Laminate gloves provide >4 hour breakthrough time.
Spill Cleanup Primary: Butyl Rubber or NeopreneHeavy-duty resistance required for bulk exposure.
Respiratory & Eye Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are inadequate because phenolic vapors/dust can cause corneal damage.

  • Respiratory:

    • In Fume Hood: No respirator required (Sash at working height).

    • Outside Hood (Emergency): Full-face respirator with P100 (Particulate) and OV (Organic Vapor) cartridges.

Operational Protocols

A. Weighing & Transfer (Solid State)

Goal: Prevent aerosolization.

  • Static Control: Use an anti-static gun on the spatula and vial. Substituted phenols are often electrostatic powders; "flying" particles are a major inhalation risk.

  • Balance Location: Place the microbalance inside the fume hood. If this is impossible, use a Powder Containment Hood or a glove box.

  • Technique: Never pour from the source vial. Use a disposable antistatic micro-spatula.

B. Solubilization

Goal: Mitigate splash risk and exothermic events.

  • Solvent Choice: DMSO or Ethanol are common. Avoid Chloroform if possible (chloroform + phenol mixtures degrade gloves aggressively).

  • Vessel: Use a screw-cap glass vial (borosilicate). Do not use polystyrene , as phenols can etch plastics.

  • Procedure: Add solvent slowly down the side of the vial. Vortex with the cap tightly sealed.

C. Waste Disposal
  • Segregation: Do not mix with general organic waste if the pH is highly acidic.

  • Labeling: Tag clearly as "PHENOLIC WASTE - TOXIC" .

  • Cyanide Precaution: Ensure the waste stream is not acidified below pH 2, as this could theoretically liberate HCN gas if the nitrile moiety hydrolyzes (unlikely under ambient conditions, but chemically possible).

Emergency Response Logic

Skin Exposure: The PEG Protocol

Water is polar; Phenol is somewhat lipophilic. Washing a phenol burn with water alone spreads the chemical over a larger surface area and increases absorption.

Figure 1: Decision logic for phenolic skin exposure. Immediate application of PEG 300/400 is the gold standard for reducing systemic absorption.

Spill Response Workflow

Figure 2: Triage workflow for spills. Note that large spills require professional Hazmat intervention due to the high toxicity of the phenol-nitrile combination.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenol/Nitrile Derivatives. (General Structure-Activity Relationships). Link

  • Ansell Occupational Healthcare. Permeation & Degradation Database (Phenol). (Source for glove breakthrough times). Link

  • Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Source for PEG 300/400 decontamination protocol). Link

  • University of Otago. Safe Method of Use for Hazardous Substances of High Risk: Concentrated Phenol.Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles.Link

Disclaimer: This guide is based on the chemical functional groups of 3-Cyano-5-(2,4-dimethoxyphenyl)phenol. In the absence of a compound-specific SDS, this document applies the "Read-Across" toxicology method, assuming the highest level of risk associated with phenolic and nitrile moieties.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.